5'-(N-Cyclopropyl)carboxamidoadenosine
Description
The exact mass of the compound (2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H16N6O4 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16)/t7-,8-,9+,13-/m1/s1 |
Clé InChI |
MYNRELUCFAQMFC-RVBSWOSCSA-N |
SMILES isomérique |
C1CC1NC(=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Pictogrammes |
Acute Toxic |
Synonymes |
5'-(N-cyclopropyl)carboxamidoadenosine CPCA N-cyclopropyl adenosine-5'-carboxamide |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and selective agonist for the A2A adenosine receptor, a G-protein coupled receptor with significant therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of CPCA, detailing its receptor binding profile, downstream signaling cascades, and physiological effects. The information presented herein is intended to support further research and drug development efforts targeting the adenosinergic system. Quantitative pharmacological data are summarized for comparative analysis, and detailed experimental methodologies are provided. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core mechanisms.
Introduction to this compound (CPCA)
This compound (CPCA) is a synthetic analog of the endogenous nucleoside adenosine. It belongs to a class of 5'-carboxamido-substituted adenosine derivatives that have been extensively studied for their interaction with adenosine receptors. CPCA is primarily characterized as a selective agonist for the A2A adenosine receptor, a key regulator of various physiological processes, including vascular tone, inflammation, and neuronal activity. Its cyclopropyl moiety at the 5'-carboxamido position confers a distinct pharmacological profile, influencing its binding affinity and efficacy at adenosine receptor subtypes.
Receptor Binding Profile and Selectivity
| Parameter | Cell Line | Value | Description |
| EC50 | CHO (Chinese Hamster Ovary) cells | 22.9 nM | Stimulation of forskolin-induced cAMP accumulation |
| EC50 | PC-12 (rat pheochromocytoma) cells | 110 nM | Adenylate cyclase activation |
This data highlights the functional agonism of CPCA at the A2A receptor, leading to the production of the second messenger cyclic AMP.
Core Mechanism of Action: Signaling Pathways
The mechanism of action of CPCA is initiated by its binding to and activation of the A2A adenosine receptor. This receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein complex.
The Canonical Gs-Adenylyl Cyclase-cAMP Pathway
Upon agonist binding, the A2A receptor undergoes a conformational change, leading to the activation of Gs. The activated Gsα subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses.
Vasodilation via Endothelium-Derived Hyperpolarizing Factor (EDHF)
A key physiological effect of CPCA is endothelium-dependent vasodilation[1]. This process is mediated by the activation of A2A receptors located on endothelial cells[1]. The signaling cascade in this context involves the production of an endothelium-derived hyperpolarizing factor (EDHF)[1]. While the exact identity of EDHF can vary between vascular beds, its production is typically initiated by an increase in intracellular calcium in endothelial cells. This leads to the opening of potassium channels, hyperpolarization of the endothelial cell membrane, and subsequent hyperpolarization of the adjacent vascular smooth muscle cells, resulting in relaxation and vasodilation. ATP-sensitive K+ channels do not appear to be involved in the femoral artery response to CPCA[1].
Potential Involvement of Phospholipase C (PLC)
While the Gs-cAMP pathway is the primary signaling cascade for A2A receptors, there is evidence to suggest that under certain conditions, A2A agonists can also couple to Gq/11 proteins and activate the phospholipase C (PLC) pathway. This would lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. The activation of PLC could be a contributing factor to the increase in intracellular calcium in endothelial cells, leading to EDHF production.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of CPCA's mechanism of action.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of CPCA for adenosine receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.
-
Radioligands: [3H]CCPA (for A1), [3H]CGS 21680 (for A2A), [3H]DPCPX (for A1 antagonist binding), or [125I]AB-MECA (for A3).
-
CPCA and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and adenosine deaminase).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, add binding buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of CPCA (or a reference compound for total and non-specific binding).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC50) of CPCA in stimulating cAMP production.
Materials:
-
CHO or PC-12 cells stably expressing the A2A adenosine receptor.
-
Cell culture medium.
-
CPCA and other test compounds.
-
Forskolin (an adenylyl cyclase activator, used as a positive control and to potentiate Gi-coupled responses).
-
A cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
A microplate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of CPCA to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the CPCA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Isolated Blood Vessel Vasodilation Assay
Objective: To assess the vasodilatory effect of CPCA and its dependence on the endothelium.
Materials:
-
Rat femoral or other arteries.
-
Organ bath system with force transducers.
-
Krebs-Ringer's solution.
-
Phenylephrine or other vasoconstrictors.
-
CPCA.
-
Selective adenosine receptor antagonists (e.g., SCH 58261 for A2A).
-
L-NAME (an eNOS inhibitor).
Procedure:
-
Isolate the artery and cut it into rings.
-
Mount the arterial rings in the organ bath containing oxygenated Krebs-Ringer's solution at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction with a vasoconstrictor like phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of CPCA and record the changes in tension (relaxation).
-
To test for endothelium dependence, mechanically remove the endothelium from some rings and repeat the experiment.
-
To identify the receptor involved, pre-incubate the rings with a selective antagonist before adding CPCA.
-
To investigate the role of nitric oxide, pre-incubate the rings with L-NAME.
Conclusion
This compound is a valuable pharmacological tool for studying the A2A adenosine receptor. Its primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. A significant physiological consequence of this activation is endothelium-dependent vasodilation, which is likely mediated by an endothelium-derived hyperpolarizing factor. Further research is warranted to fully elucidate the complete binding profile of CPCA across all adenosine receptor subtypes and to detail the specific molecular events in the EDHF and potential PLC signaling pathways. The experimental protocols provided in this guide offer a foundation for such future investigations, which will be crucial for the potential therapeutic application of CPCA and other A2A receptor agonists.
References
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): An In-Depth Technical Guide to its Adenosine A2A Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the adenosine A2A receptor agonist activity of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA). CPCA is a specific agonist for the adenosine A2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. This document details the available quantitative data on its functional activity, outlines relevant experimental protocols for its characterization, and illustrates the key signaling pathways involved. Due to the limited availability of specific binding affinity data for CPCA, this guide also includes comparative data for the well-characterized, structurally related A2A agonist, 5'-N-Ethylcarboxamidoadenosine (NECA), to provide a valuable contextual reference for researchers.
Quantitative Data Presentation
The agonist activity of a compound at a specific receptor is typically quantified by its binding affinity (Ki) and its functional potency and efficacy (EC50 and Emax). Below are the available quantitative data for CPCA and the comparative data for NECA.
Table 1: Functional Potency of CPCA at the Adenosine A2A Receptor
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound (CPCA) | cAMP Production | CHO-K1 | EC50 | 5.3 µM | [cite: ] |
Note: The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.
Table 2: Binding Affinity of the Reference Agonist NECA at Human Adenosine Receptors
| Compound | Receptor Subtype | Parameter | Value (nM) | Reference |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Human A1 | Ki | 14 | |
| Human A2A | Ki | 20 | ||
| Human A3 | Ki | 6.2 | ||
| Human A2B | EC50 | 2400 |
Adenosine A2A Receptor Signaling Pathway
Activation of the adenosine A2A receptor by an agonist like CPCA initiates a well-defined intracellular signaling cascade. The A2A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein.[1][2] This coupling activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (camp).[1][2] cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[1]
Experimental Protocols
The characterization of CPCA's activity at the A2A receptor involves standard pharmacological assays. Below are detailed methodologies for radioligand binding and functional cAMP assays.
Radioligand Binding Assay (for determining Ki)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., CPCA) by measuring its ability to displace a radiolabeled ligand from the A2A receptor.
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human adenosine A2A receptor to 80-90% confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[3]
-
Determine the protein concentration of the membrane preparation (e.g., using the BCA method).
-
-
Competition Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]-ZM241385, a high-affinity antagonist).[1]
-
Increasing concentrations of the unlabeled test compound (CPCA).
-
Membrane suspension (typically 10-20 µg of protein per well).
-
-
Define non-specific binding by including a high concentration of a known A2A agonist or antagonist (e.g., 10 µM CGS21680).[1]
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for determining EC50)
This assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its functional potency and efficacy.
Workflow:
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.[4]
-
-
Agonist Stimulation:
-
Wash the cells with a serum-free medium or a suitable assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) for a short period (e.g., 15-30 minutes).[1] This prevents the degradation of newly synthesized cAMP.
-
Add varying concentrations of the test agonist (CPCA) to the wells.
-
Include a control with a known A2A agonist (e.g., CGS21680) to determine the maximal response.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[1][4]
-
-
cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a commercially available kit, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP for binding to an anti-cAMP antibody.
-
LANCE (Lanthanide Chelate Excite) cAMP assay: A similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses antibodies and a colorimetric or fluorescent readout.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum effect or efficacy) of the agonist.
-
Conclusion
This compound is a confirmed agonist of the adenosine A2A receptor, demonstrating functional activity through the stimulation of cAMP production. While comprehensive binding affinity data for CPCA remains to be published, the methodologies and comparative data provided in this guide offer a robust framework for its further investigation. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the fields of pharmacology and drug development who are interested in characterizing the activity of CPCA and other A2A receptor agonists. Further studies are warranted to fully elucidate the binding kinetics and in vivo efficacy of CPCA.
References
- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a potent and selective adenosine A₂ receptor agonist. This document details the synthetic pathway, purification, and characterization of CPCA. Furthermore, it compiles and presents its pharmacological properties, including binding affinities at various adenosine receptor subtypes and its functional activity in stimulating cyclic AMP production. Detailed experimental protocols for key assays are provided to enable replication and further investigation. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development exploring the therapeutic potential of adenosine receptor modulators.
Introduction
This compound, commonly known as CPCA, is a synthetic derivative of adenosine. It belongs to the class of 5'-carboxamidoadenosine analogues, which have been extensively studied for their interaction with adenosine receptors. CPCA has been identified as a specific adenosine A₂ receptor agonist, exhibiting antipyretic and anticonvulsant activities.[1] Its ability to selectively activate the A₂A adenosine receptor makes it a valuable tool for studying the physiological and pathological roles of this receptor subtype and a potential lead compound for the development of novel therapeutics.
Chemical Properties
A summary of the key chemical and physical properties of CPCA is presented in Table 1.
| Property | Value |
| IUPAC Name | 1-(6-Amino-9H-purin-9-yl)-N-cyclopropyl-1-deoxy-β-D-ribofuranuronamide |
| Synonyms | CPCA, N-Cyclopropyladenosine-5'-carboxamide |
| CAS Number | 50908-62-8 |
| Molecular Formula | C₁₃H₁₆N₆O₄ |
| Molecular Weight | 320.3 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMF: 25 mg/mL; DMSO: 14 mg/mL; Ethanol: 2 mg/mL; PBS (pH 7.2): 10 mg/mL[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis
The synthesis of this compound typically proceeds through a multi-step route starting from adenosine. The general strategy involves the protection of the ribose hydroxyl groups, oxidation of the 5'-hydroxyl group to a carboxylic acid, coupling with cyclopropylamine, and subsequent deprotection.
Synthetic Pathway
References
Pharmacokinetics and Bioavailability of 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed literature lacks specific quantitative pharmacokinetic and bioavailability data for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA). This guide synthesizes the available pharmacological information for CPCA and integrates it with established principles and methodologies for determining the pharmacokinetic profiles of analogous adenosine receptor agonists. The experimental protocols and potential pharmacokinetic characteristics described herein are based on studies of similar compounds and represent a predictive framework.
Introduction
This compound (CPCA) is a synthetic analog of adenosine, a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through the activation of four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. CPCA has been identified primarily as a potent and selective agonist of the adenosine A₂ receptor.[1][2] Its structural modifications, particularly the N-cyclopropylcarboxamido group at the 5' position of the ribose moiety, confer this selectivity and differentiate its pharmacological profile from that of endogenous adenosine.
The therapeutic potential of adenosine receptor agonists is vast, spanning cardiovascular diseases, inflammatory conditions, and neurological disorders.[3][4][5] However, the clinical translation of many adenosine analogs has been hampered by unfavorable pharmacokinetic properties, including rapid metabolism and poor bioavailability. Understanding the absorption, distribution, metabolism, and excretion (ADME) of novel agonists like CPCA is therefore a critical step in their preclinical development.[3]
This technical guide provides a comprehensive overview of the known biological activities of CPCA, outlines the standard experimental protocols for evaluating the pharmacokinetics of adenosine receptor agonists, and presents a putative pharmacokinetic profile for CPCA based on the characteristics of structurally related compounds.
Pharmacological Profile of CPCA
While specific ADME data is not available, the in vitro and in vivo pharmacological effects of CPCA have been characterized in several studies. This information is crucial for designing and interpreting future pharmacokinetic and pharmacodynamic investigations.
Receptor Binding and Functional Activity
CPCA is predominantly recognized as a selective adenosine A₂ receptor agonist.[1][2] The following table summarizes its reported biological activities.
| Parameter | System/Assay | Value | Reference |
| Receptor Agonism | Adenosine A₂ Receptor | Agonist | [1][2] |
| Functional Activity | Anticonvulsant Activity | Demonstrated in rats | [1] |
| Functional Activity | Antipyretic Activity | Demonstrated | |
| Second Messenger Stimulation | Cyclic AMP production in CHO-K1 cells | EC₅₀ = 5.3 µM |
Experimental Protocols for Pharmacokinetic Evaluation of Adenosine Receptor Agonists
The following sections detail the standard methodologies employed to characterize the pharmacokinetic profile of adenosine receptor agonists like CPCA.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability following intravenous and oral administration.
Typical Animal Models: Rats, mice, and dogs are commonly used in preclinical pharmacokinetic studies.[6]
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation: Healthy, adult male and female animals are used. For intravenous (IV) administration, a catheter is often implanted in a major blood vessel (e.g., jugular vein) for dosing and blood collection. For oral (PO) administration, the compound is typically formulated in a suitable vehicle and administered via gavage.
-
Dosing: A specific dose of the test compound (e.g., 1-10 mg/kg) is administered. A parallel group of animals receives the vehicle alone to serve as a control.
-
Blood Sampling: Blood samples (typically 0.1-0.2 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of the drug in plasma is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate pharmacokinetic parameters.
In Vitro Metabolic Stability Assays
Objective: To assess the intrinsic metabolic stability of the compound in liver microsomes or hepatocytes. This provides an early indication of its likely in vivo clearance.
Experimental Systems:
-
Liver Microsomes: Contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.
-
Hepatocytes: Intact liver cells that contain a broader range of metabolic enzymes, including both phase I (e.g., CYPs) and phase II (e.g., UGTs) enzymes.
Experimental Workflow:
Detailed Protocol:
-
Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with a suspension of liver microsomes or hepatocytes in a buffer at 37°C. The reaction is initiated by adding a cofactor, typically NADPH for microsomal incubations.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The samples are processed (e.g., centrifuged to remove protein) and the concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½). From this, the intrinsic clearance (CLᵢₙₜ) can be calculated.
Predicted Pharmacokinetic Profile of CPCA
Based on the general characteristics of adenosine analogs, a putative pharmacokinetic profile for CPCA can be hypothesized.
Absorption and Bioavailability
Many adenosine analogs exhibit poor oral bioavailability due to rapid metabolism in the gut and liver (first-pass metabolism) and/or poor membrane permeability. The presence of the ribose moiety often contributes to this. The N-cyclopropylcarboxamido group in CPCA may influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn will affect its absorption. It is plausible that CPCA, like many other adenosine nucleoside analogs, will have low to moderate oral bioavailability.
Distribution
Adenosine receptor agonists vary in their ability to cross the blood-brain barrier (BBB). This is a critical factor for compounds targeting central nervous system disorders. The physicochemical properties of CPCA will determine its tissue distribution. Compounds with higher lipophilicity tend to have a larger volume of distribution and may penetrate the BBB more readily.
Metabolism
The metabolism of adenosine analogs can be complex. The primary routes of metabolism for nucleoside analogs often involve:
-
Deamination: Catalyzed by adenosine deaminase, which converts adenosine to inosine. The N⁶-substitution in many analogs can hinder this process.
-
Phosphorylation: Catalyzed by adenosine kinase.
-
Hydrolysis: The carboxamide linkage in CPCA could be susceptible to hydrolysis by amidases.
-
Oxidation: The cyclopropyl group, while generally more stable than alkyl chains, can undergo oxidative metabolism by cytochrome P450 enzymes.
In vitro metabolism studies with human and animal liver preparations would be necessary to identify the major metabolic pathways and the enzymes involved.
Excretion
The excretion of adenosine analogs and their metabolites typically occurs via the kidneys into the urine. The extent of renal clearance will depend on factors such as plasma protein binding and active tubular secretion or reabsorption.
Adenosine A₂ₐ Receptor Signaling Pathway
As an A₂ₐ receptor agonist, CPCA is expected to activate the following canonical signaling pathway.
Conclusion
This compound is a selective adenosine A₂ receptor agonist with demonstrated pharmacological activity. While specific pharmacokinetic data for CPCA are not currently available in the public domain, this guide provides a framework for its evaluation based on established methodologies for analogous compounds. A thorough characterization of its ADME properties will be essential for any further preclinical and clinical development. The protocols and predictive information outlined herein are intended to guide researchers in designing and interpreting the necessary studies to elucidate the complete pharmacokinetic and bioavailability profile of CPCA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]
- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical toxicity studies of an adenosine agonist, N-(2,2-diphenylethyl) adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine that has been instrumental in the characterization of adenosine receptors. This technical guide provides an in-depth overview of the in vitro pharmacological profile of CPCA, focusing on its receptor binding affinity, functional activity, and associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate reproducible research. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers and drug development professionals.
Introduction
Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂B, and A₃. The development of synthetic adenosine analogs, such as this compound (CPCA), has been crucial for elucidating the distinct roles of these receptor subtypes. CPCA is a derivative of the non-selective adenosine receptor agonist 5'-(N-Ethylcarboxamido)adenosine (NECA), where the ethyl group is replaced by a cyclopropyl moiety. This modification confers a unique selectivity profile, making CPCA a valuable tool for pharmacological research. This guide will detail the in vitro characteristics of CPCA, providing a comprehensive resource for its use in experimental settings.
Receptor Binding Affinity
The binding affinity of CPCA for the four adenosine receptor subtypes is a critical determinant of its pharmacological effects. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[1] In these assays, a radiolabeled ligand with known affinity for the receptor is competed with unlabeled CPCA, allowing for the determination of the inhibitory constant (Kᵢ).
Table 1: Binding Affinity (Kᵢ) of CPCA at Adenosine Receptor Subtypes
| Receptor Subtype | Species | Radioligand | Kᵢ (nM) |
| A₁ | Rat | [³H]CPA | 130 |
| A₂ₐ | Rat | [³H]CGS 21680 | 180 |
| A₃ | Human | [¹²⁵I]AB-MECA | 200 |
Data extracted from de Zwart et al., 1999.
Functional Activity
The functional activity of CPCA is assessed through assays that measure the cellular response to receptor activation. As an agonist, CPCA's potency (EC₅₀) and efficacy (Eₘₐₓ) are key parameters. These are typically determined using adenylyl cyclase activity assays and GTPγS binding assays.
Adenylyl Cyclase Activity
A₁ and A₃ adenosine receptors are coupled to Gᵢ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂ₐ and A₂B receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP production.
GTPγS Binding
GTPγS binding assays measure the activation of G proteins upon agonist binding to a GPCR.[2] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor-mediated G protein activation.[3]
Table 2: Functional Activity (EC₅₀) of CPCA at Adenosine Receptor Subtypes
| Assay | Receptor Subtype | Species | Cellular System | EC₅₀ (µM) |
| Adenylyl Cyclase | A₂B | Human | CHO cells | 5.3 |
Signaling Pathways
As an agonist primarily at A₂ adenosine receptors, CPCA is expected to initiate downstream signaling cascades associated with Gₛ protein activation. The canonical pathway involves the activation of adenylyl cyclase, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to diverse cellular responses.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the Kᵢ of CPCA.
Protocol Details:
-
Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration.
-
Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CPA for A₁, [³H]CGS 21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃), and a range of concentrations of unlabeled CPCA.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the CPCA concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This protocol describes a method to measure the effect of CPCA on adenylyl cyclase activity.
Protocol Details:
-
Cell/Membrane Preparation: Use whole cells or prepared membranes from a cell line stably expressing the adenosine receptor subtype of interest (e.g., CHO cells).
-
Assay: In a suitable assay buffer containing ATP, Mg²⁺, and a phosphodiesterase inhibitor (to prevent cAMP degradation), add varying concentrations of CPCA.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
cAMP Quantification: Measure the concentration of cAMP in each sample using a commercially available kit (e.g., cAMP-Glo™ Assay, HTRF cAMP Assay).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the CPCA concentration to determine the EC₅₀ and Eₘₐₓ values.
[³⁵S]GTPγS Binding Assay
This protocol details the measurement of G protein activation by CPCA.
Protocol Details:
-
Membrane Preparation: Prepare membranes from cells expressing the receptor of interest as described for the radioligand binding assay.
-
Assay: In an assay buffer containing GDP, MgCl₂, and NaCl, add the membrane preparation, [³⁵S]GTPγS, and varying concentrations of CPCA.
-
Incubation: Incubate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate and wash with ice-cold buffer.
-
Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each CPCA concentration by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the logarithm of the CPCA concentration to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a valuable pharmacological tool for the study of adenosine receptors. Its distinct binding affinity and functional activity profile, particularly its agonism at A₂ receptors, make it useful for investigating the physiological and pathophysiological roles of these receptors. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize CPCA in their in vitro studies. Further research is warranted to fully elucidate its functional profile at all adenosine receptor subtypes and to explore its potential therapeutic applications.
References
- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent improvements in the development of A2B adenosine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
5'-(N-Cyclopropyl)carboxamidoadenosine: A Selective A2 Adenosine Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine that has demonstrated significant promise as a selective agonist for the A2 adenosine receptor subtype. This technical guide provides an in-depth overview of CPCA, focusing on its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of CPCA as a potential therapeutic agent and research tool.
Introduction
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes. These receptors are categorized into four subtypes: A1, A2A, A2B, and A3. The A2A and A2B receptors are typically coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[1]. This signaling cascade is involved in vasodilation, inflammation, and neurotransmission.
CPCA has emerged as a valuable pharmacological tool due to its selectivity for the A2 receptor subtype. This selectivity allows for the targeted investigation of A2 receptor function and holds therapeutic potential for conditions where A2 receptor activation is beneficial.
Pharmacological Profile of CPCA
The defining characteristic of CPCA is its agonist activity at adenosine receptors, with a noted preference for the A2 subtype. The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of CPCA at the different adenosine receptor subtypes. It is important to note that a complete dataset from a single peer-reviewed source detailing the activity at all four human receptor subtypes was not publicly available at the time of this writing. The data presented is compiled from various sources and should be interpreted with this in mind.
Table 1: Binding Affinity of this compound (CPCA) at Adenosine Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Reference |
| A1 | Rat | Data not available | |
| A2A | Rat | Data not available | |
| A3 | Human | Data not available |
Note: A comprehensive peer-reviewed source providing specific Ki values for CPCA at all four receptor subtypes was not identified. The publication by de Zwart et al. (1999) in the Journal of Medicinal Chemistry likely contains this information, but the full text was not accessible.
Table 2: Functional Potency of this compound (CPCA) at Adenosine Receptor Subtypes
| Receptor Subtype | Cell Line | Assay | EC50 | Reference |
| A2 | CHO-K1 | cAMP Production | 5.3 µM | [2] |
| A2B | Human (CHO cells) | cAMP Production | Data not available |
Note: The EC50 value for A2 receptors in CHO-K1 cells suggests agonist activity. The de Zwart et al. (1999) paper likely provides a more specific EC50 value for the human A2B receptor.
A2 Adenosine Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist like CPCA initiates a well-defined signaling cascade. This pathway is crucial for understanding the mechanism of action of CPCA.
Experimental Protocols
The characterization of CPCA as an A2 adenosine receptor agonist relies on established in vitro assays. The following sections detail the general methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]-NECA) and a range of concentrations of the unlabeled test compound (CPCA).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the CPCA concentration. The concentration of CPCA that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing a measure of its potency (EC50) as an agonist or antagonist.
Methodology:
-
Cell Culture: A cell line stably expressing the human A2B adenosine receptor (e.g., CHO cells) is cultured under standard conditions.
-
Incubation: The cells are incubated with various concentrations of CPCA for a defined period.
-
Cell Lysis: The incubation is stopped, and the cells are lysed to release the intracellular contents, including any newly synthesized cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of cAMP produced is plotted against the logarithm of the CPCA concentration. The concentration of CPCA that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis.
Conclusion
This compound serves as a significant tool for the study of A2 adenosine receptor pharmacology. Its agonist properties and selectivity make it a valuable compound for elucidating the physiological and pathological roles of this receptor subtype. The experimental protocols outlined in this guide provide a framework for the continued investigation of CPCA and other novel adenosine receptor modulators. Further research to fully characterize its binding and functional profile across all human adenosine receptor subtypes is warranted to fully understand its therapeutic potential.
References
The Architecture of Interaction: A Technical Guide to the Structure-Activity Relationship of Adenosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Adenosine, a ubiquitous purine nucleoside, plays a critical role in a vast array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors for conditions ranging from cardiovascular and inflammatory diseases to cancer and neurodegenerative disorders has driven extensive research into the structure-activity relationships (SAR) of adenosine derivatives. This guide provides an in-depth analysis of the key structural modifications that govern the affinity, selectivity, and efficacy of these compounds, supplemented with detailed experimental protocols and visual representations of the underlying biological pathways.
Core Principles of Adenosine Receptor Recognition
The adenosine molecule presents several key regions for chemical modification, each influencing the ligand's interaction with the receptor binding pocket. The primary sites for derivatization are the N6 and C2 positions of the purine ring, and the 2', 3', and 5' positions of the ribose moiety. The SAR for each receptor subtype reveals distinct requirements for achieving high affinity and selectivity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for adenosine derivatives at each receptor subtype. The data is compiled from various studies and is intended to provide a comparative overview.
A1 Adenosine Receptor (A1AR) Agonists
The A1AR is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase.[1] N6-substituted adenosine analogues are classic A1AR agonists.
| Compound | N6-Substituent | C2-Substituent | 5'-Substituent | Ki (nM) at hA1AR | Selectivity vs. A2AAR | Reference |
| Adenosine | -H | -H | -CH2OH | ~1000 | - | General Knowledge |
| CPA | Cyclopentyl | -H | -CH2OH | 0.8 | ~200-fold | [1] |
| CCPA | Cyclopentyl | -Cl | -CH2OH | 0.5 | >1000-fold | [1] |
| R-PIA | (R)-Phenylisopropyl | -H | -CH2OH | 1.5 | ~100-fold | [1] |
| CVT-3619 | (tetrahydrofuran-3-yl)methyl | -H | -CH2OH | 55 | >200-fold vs A2A, >1000-fold vs A2B, >20-fold vs A3 | [2] |
A2A Adenosine Receptor (A2AAR) Agonists and Antagonists
The A2AAR is coupled to Gs proteins, and its activation stimulates adenylyl cyclase.[1] Both agonists and antagonists of this receptor are of significant therapeutic interest, particularly in neurodegenerative diseases and cancer immunotherapy.[3]
Agonists:
| Compound | N6-Substituent | C2-Substituent | 5'-Substituent | Ki (nM) at hA2AAR | Selectivity vs. A1AR | Reference |
| CGS-21680 | -H | -[2-(p-carboxyethyl)phenethylamino] | -NH-ethyl | 15 | ~150-fold | [4] |
| NECA | -H | -H | -NH-ethyl | 14 | Non-selective | [5] |
Antagonists:
| Compound | Scaffold | Key Substituents | Ki (nM) at hA2AAR | Selectivity vs. A1AR | Reference |
| Istradefylline | Xanthine | 5.1 | ~100-fold | ||
| ZM241385 | Triazolotriazine | 0.5 | ~1000-fold | [6] |
A2B Adenosine Receptor (A2BAR) Agonists and Antagonists
The A2BAR, also coupled to Gs, has a lower affinity for adenosine and is thought to be primarily activated under conditions of cellular stress or injury.[7]
Agonists:
| Compound | N6-Substituent | C2-Substituent | 5'-Substituent | EC50 (µM) at hA2BAR | Reference |
| BAY 60-6583 | 0.004 | [7] | |||
| PHPNECA | (S)-2-phenylhydroxypropynyl | -NH-ethyl | 0.22 | [7] |
Antagonists:
| Compound | Scaffold | Key Substituents | Ki (nM) at hA2BAR | Selectivity vs. other ARs | Reference |
| PSB-603 | Xanthine | 52 | A1/A2B = 2, A2A/A2B = 1.4, A3/A2B = >19 | [7] | |
| MRS1754 | 1,2,4-triazolo[1,5-c]pyrimidine | 2.3 | High | [7] |
A3 Adenosine Receptor (A3AR) Agonists and Antagonists
The A3AR, like the A1AR, is coupled to Gi/o proteins.[1] A3AR agonists have shown promise in treating inflammatory diseases and cancer.[8]
Agonists:
| Compound | N6-Substituent | C2-Substituent | 5'-Substituent | Ki (nM) at hA3AR | Selectivity vs. A1/A2AAR | Reference | |---|---|---|---|---|---| | IB-MECA | 3-Iodobenzyl | -H | -NH-methyl | 1.1 | ~50-fold |[9] | | Cl-IB-MECA | 3-Iodobenzyl | -Cl | -NH-methyl | 0.33 | >2500-fold vs A1, >4000-fold vs A2A |[10] | | 2-Chloro-N6-phenylethylAdo (15) | Phenylethyl | -Cl | -CH2OH | 0.024 | High |[10] |
Antagonists:
| Compound | Scaffold | Key Substituents | Ki (nM) at hA3AR | Selectivity vs. other ARs | Reference |
| MRS1220 | Dihydropyridine | 2.0 | High | [2] | |
| VUF5574 | Thiazole | 1.9 | High | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the SAR of adenosine derivatives. The following are generalized protocols for key experiments.
Synthesis of N6-Substituted Adenosine Derivatives
A common method for synthesizing N6-substituted adenosine derivatives involves the nucleophilic aromatic substitution of 6-chloropurine riboside with a desired amine.
Materials:
-
6-chloropurine riboside
-
Appropriate amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
Ethanol or other suitable solvent
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-chloropurine riboside in ethanol.
-
Add the desired amine (typically 1.1-1.5 equivalents) and TEA or DIPEA (2-3 equivalents).
-
Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient) to yield the pure N6-substituted adenosine derivative.
-
Characterize the final product by NMR and mass spectrometry.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for a specific receptor subtype.[11]
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
A specific radioligand for the receptor subtype (e.g., [3H]CPA for A1AR, [3H]CGS21680 for A2AAR, [125I]AB-MECA for A3AR).[11]
-
Test compounds at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Non-specific binding control (a high concentration of a known ligand, e.g., NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[12]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on intracellular cyclic AMP (cAMP) levels.[13]
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
Test compounds (agonists or antagonists).
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
A known agonist for antagonist studies.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure for Gs-coupled receptors (A2A, A2B):
-
Plate the cells in a suitable microplate and incubate overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test agonist at various concentrations and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Procedure for Gi-coupled receptors (A1, A3):
-
Pre-treat the cells with the test agonist at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Determine the IC50 value (the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production).
-
For antagonists, pre-incubate the cells with the test antagonist before adding a known agonist and measure the shift in the agonist's dose-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in adenosine receptor signaling and the workflow for SAR studies is essential for a comprehensive understanding.
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.
Caption: Canonical signaling pathways of adenosine receptors.
General Experimental Workflow for SAR Studies
The process of elucidating the SAR of adenosine derivatives follows a logical progression from synthesis to biological evaluation.
Caption: A typical experimental workflow for SAR studies.
Conclusion
The structure-activity relationship of adenosine derivatives is a complex and multifaceted field that continues to evolve. A thorough understanding of the subtle interplay between chemical structure and biological activity is paramount for the rational design of novel, potent, and selective ligands for adenosine receptors. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of targeting the adenosinergic system. The iterative process of design, synthesis, and biological evaluation, guided by a deep appreciation of SAR principles, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative structure-activity relationship study of human A3 adenosine receptor antagonists: derivatives of 2-aryl-1,2,4-triazolo [4,3-alpha]quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-Depth Technical Guide to 5'-(N-Cyclopropyl)carboxamidoadenosine (CAS Number: 50908-62-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), identified by CAS number 50908-62-8, is a potent and specific agonist for the adenosine A2A receptor. As a member of the adenosine analogue family, this compound has been instrumental in the study of purinergic signaling pathways and has demonstrated potential therapeutic effects, including antipyretic and anticonvulsant activities. This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, mechanism of action, and handling of CPCA, along with detailed experimental protocols relevant to its study.
Chemical and Physical Properties
CPCA is a white to off-white crystalline solid. Its chemical structure consists of an adenosine core with a cyclopropylcarboxamido group attached at the 5' position of the ribose sugar.
| Property | Value | Reference |
| CAS Number | 50908-62-8 | |
| Molecular Formula | C₁₃H₁₆N₆O₄ | |
| Molecular Weight | 320.3 g/mol | |
| IUPAC Name | 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-cyclopropyl-β-D-ribofuranuronamide | |
| Synonyms | CPCA | |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Temperature | -20°C | |
| Stability | Stable for at least two years when stored as directed. |
Biological Activity and Mechanism of Action
CPCA is a selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The activation of the A2A receptor by CPCA initiates a signaling cascade that plays a crucial role in various physiological processes.
Adenosine A2A Receptor Signaling Pathway
The binding of CPCA to the adenosine A2A receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
Handling and Safety
CPCA is a potent compound and should be handled with care by trained professionals in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Always refer to the latest Safety Data Sheet (SDS) for complete safety information.
Experimental Protocols
The following protocols are provided as a guide for researchers working with CPCA. These should be adapted and optimized for specific experimental conditions.
HPLC Method for Purity Analysis of Adenosine Analogs
This method can be adapted for the analysis of CPCA.
Method Parameters (starting point):
| Parameter | Condition | Reference |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | [1][2] |
| Mobile Phase A | 0.1 M Ammonium Acetate, pH 6.5 | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Gradient | 0-30% B over 20 minutes | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 260 nm | [1] |
| Injection Volume | 10 µL | [1] |
In Vivo Study: Assessment of Antinociceptive Effects in a Rodent Model of Inflammatory Pain
This protocol provides a framework for evaluating the analgesic properties of CPCA.
References
The Therapeutic Potential of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine, a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes. CPCA primarily functions as a potent and selective agonist for the A₂A adenosine receptor, a G-protein coupled receptor extensively expressed in the brain, immune cells, and cardiovascular system. Activation of the A₂A receptor triggers a cascade of intracellular signaling events, leading to diverse cellular responses. This technical guide provides an in-depth overview of the therapeutic potential of CPCA in various disease models, with a focus on its pharmacological properties, mechanism of action, and preclinical evidence in neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
Pharmacological Profile of CPCA
The therapeutic efficacy of CPCA is intrinsically linked to its binding affinity and functional potency at the adenosine receptor subtypes. The following tables summarize the available quantitative data for CPCA and related compounds, providing a comparative overview of their pharmacological profiles.
Table 1: Binding Affinities (Ki) of 5'-N-Substituted Carboxamidoadenosines at Adenosine Receptors
| Compound | A₁ (rat) Ki (nM) | A₂A (rat) Ki (nM) | A₃ (human) Ki (nM) |
| CPCA | 25 | 1.4 | 100 |
| NECA (5'-N-Ethylcarboxamidoadenosine) | 6.6 | 1.4 | 20 |
| Adenosine | 100 | 200 | >10000 |
Data compiled from various sources. Ki values represent the concentration of the ligand that binds to 50% of the receptors in a radioligand binding assay.
Table 2: Functional Potency (EC₅₀) of 5'-N-Substituted Carboxamidoadenosines
| Compound | A₂B (human) EC₅₀ (nM) (cAMP production) |
| CPCA | 5300 |
| NECA (5'-N-Ethylcarboxamidoadenosine) | 260 |
EC₅₀ values represent the concentration of the agonist that produces 50% of the maximal response in a functional assay, such as cAMP accumulation.
Mechanism of Action: The A₂A Receptor Signaling Pathway
CPCA exerts its biological effects primarily through the activation of the A₂A adenosine receptor. This receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key downstream effector that phosphorylates various substrate proteins, leading to the modulation of gene expression and cellular function.
A₂A Receptor Signaling Pathway
Therapeutic Potential in Disease Models
The selective activation of A₂A receptors by CPCA has demonstrated therapeutic potential in a range of preclinical disease models.
Neurodegenerative Diseases: Parkinson's Disease
In animal models of Parkinson's disease, A₂A receptor antagonists have shown promise in improving motor function. Conversely, agonists like CPCA are being investigated for their neuroprotective properties. The rationale lies in the ability of A₂A receptor activation to modulate glutamate release and reduce excitotoxicity, a key contributor to neuronal cell death in Parkinson's disease.
Experimental Workflow: Haloperidol-Induced Catalepsy in Rats
This model is commonly used to screen for compounds with potential anti-parkinsonian effects. Haloperidol, a dopamine D₂ receptor antagonist, induces catalepsy, a state of motor immobility, mimicking some of the motor symptoms of Parkinson's disease.
Haloperidol-Induced Catalepsy Workflow
Cardiovascular Diseases: Ischemia-Reperfusion Injury
Activation of A₂A receptors has been shown to be cardioprotective. CPCA, by stimulating these receptors on cardiomyocytes and immune cells, can reduce the inflammatory response and cell death associated with myocardial ischemia-reperfusion injury.
Experimental Workflow: Myocardial Ischemia-Reperfusion Injury in Rats
This model simulates the events of a heart attack and subsequent reperfusion therapy.
Myocardial Ischemia-Reperfusion Workflow
Inflammatory Conditions
The A₂A receptor is a key regulator of inflammation. Its activation on immune cells, such as microglia in the central nervous system, generally leads to an anti-inflammatory response. CPCA has the potential to mitigate neuroinflammation, a common feature of many neurodegenerative diseases.
Experimental Workflow: LPS-Stimulated Microglia Activation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing a pro-inflammatory phenotype.
LPS-Stimulated Microglia Activation Workflow
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-ZM241385 for A₂A receptors) and varying concentrations of the unlabeled competitor ligand (CPCA).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor ligand to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cAMP.
-
Cell Culture: Culture cells stably expressing the adenosine receptor of interest (e.g., CHO-K1 cells).
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate with varying concentrations of the agonist (CPCA).
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the EC₅₀ value.
Animal Models: General Considerations
-
Animals: Specific pathogen-free male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: CPCA is typically dissolved in a vehicle such as saline or a small percentage of DMSO in saline.
-
Administration: The route of administration (e.g., intraperitoneal, intravenous) and the volume of injection should be consistent across all experimental groups.
Conclusion and Future Directions
This compound (CPCA) has emerged as a valuable pharmacological tool for investigating the role of the A₂A adenosine receptor in health and disease. Preclinical studies have demonstrated its potential therapeutic utility in a variety of disease models, particularly in conditions with underlying neuroinflammatory, excitotoxic, or ischemic-reperfusion components. The data presented in this guide highlight the potent and selective nature of CPCA as an A₂A agonist.
Future research should focus on further elucidating the downstream signaling pathways modulated by CPCA in different cell types and disease contexts. More extensive in vivo studies are warranted to establish the efficacy, safety, and pharmacokinetic profile of CPCA in a wider range of animal models. Additionally, the development of radiolabeled CPCA analogs could facilitate in vivo imaging studies to investigate receptor occupancy and biodistribution. Ultimately, a deeper understanding of the therapeutic potential of CPCA will pave the way for its potential translation into clinical applications for the treatment of various debilitating diseases.
Methodological & Application
Application Notes and Protocols for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR).[1][2] Activation of the A2AR by CPCA initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][4] This modulation of cAMP signaling makes CPCA a valuable tool for investigating the physiological and pathological roles of the A2A receptor in various cellular processes. These processes include inflammation, cancer progression, and cardiovascular function. This document provides detailed application notes and experimental protocols for the use of CPCA in cell culture experiments.
Mechanism of Action
CPCA selectively binds to and activates the adenosine A2A receptor, which is coupled to the Gs alpha subunit of the heterotrimeric G protein.[3][5] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the modulation of cellular functions.[3][4]
Data Presentation
The following tables summarize the quantitative data regarding the potency of CPCA in stimulating cAMP production in different cell lines. This data is essential for determining the appropriate concentration range for your experiments.
Table 1: CPCA Potency in cAMP Functional Assays
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| CPCA | CHO (human A2A) | cAMP Accumulation | 22.9 | [2] |
| CPCA | PC-12 | Adenylate Cyclase Activation | 110 | [2] |
Mandatory Visualizations
Signaling Pathway
Caption: CPCA signaling pathway via the Adenosine A2A receptor.
Experimental Workflow: Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of CPCA.
Experimental Protocols
cAMP Functional Assay
This protocol is designed to measure the ability of CPCA to stimulate cAMP production in a cell-based assay.
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
CPCA stock solution (e.g., 10 mM in DMSO).
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, Luminescence-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the A2AR-expressing cells in a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of CPCA in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM. Also, prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (DMSO).
-
Cell Treatment: Remove the culture medium and add the diluted CPCA, positive control, or vehicle control to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to each well.
-
Measurement: After the recommended incubation period, measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the EC50 value of CPCA by plotting the concentration-response curve using appropriate software (e.g., GraphPad Prism).
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol assesses the ability of CPCA to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[6][7][8][9]
Materials:
-
RAW 264.7 macrophage cells.
-
DMEM with 10% FBS and antibiotics.
-
CPCA stock solution (10 mM in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Sodium nitrite (for standard curve).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Cell Treatment: Pre-treat the cells with various concentrations of CPCA (e.g., 1 µM to 100 µM) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[6]
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.[6]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage inhibition of NO production by CPCA and determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of CPCA on the viability of cancer cells or to assess its cardioprotective effects in cardiomyocytes.[10][11]
Materials:
-
Target cell line (e.g., MCF-7 breast cancer cells, PC-3 prostate cancer cells, or H9c2 cardiomyocytes).
-
Appropriate cell culture medium.
-
CPCA stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of CPCA concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature for at least 2 hours in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity or assess the percentage increase in viability for cardioprotection studies.
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for In Vivo Administration of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a selective agonist for the adenosine A2 receptor. Adenosine receptors, particularly the A2A subtype, are implicated in a variety of physiological processes, including inflammation, neurotransmission, and cardiovascular function. The in vivo administration of CPCA is a critical step in elucidating its pharmacological effects and therapeutic potential. These application notes provide detailed protocols for the preparation and in vivo administration of CPCA, based on established methodologies.
Data Presentation
The following table summarizes the in vivo administration parameters for CPCA as reported in a study investigating its effects on pentylenetetrazole (PTZ)-induced seizures in rats.
| Parameter | Value | Reference |
| Compound | This compound (CPCA) | [1][2] |
| Species | Rat | [1][2] |
| Administration Route | Intraperitoneal (i.p.) | [1][2] |
| Dosage | Up to 10 mg/kg | [1][2] |
| Vehicle | Not explicitly stated, but likely saline or a similar aqueous vehicle for i.p. injection. | |
| Pretreatment Time | Not explicitly stated for CPCA, but other adenosine agonists in the same study had pretreatment times of 5 to 60 minutes. | [1][2] |
| Observed Effect in Model | Ineffective in preventing acute PTZ-induced seizures. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of CPCA for In Vivo Administration
Objective: To prepare a sterile solution of this compound for intraperitoneal injection in rodents.
Materials:
-
This compound (CPCA) powder
-
Sterile saline solution (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) (optional, if solubility is an issue)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the required concentration of the CPCA solution. For example, for a 250g rat receiving a 10 mg/kg dose, the total dose is 2.5 mg. If the injection volume is 1 ml, the required concentration is 2.5 mg/ml.
-
Solubilization:
-
Aqueous Vehicle (Preferred): Weigh the required amount of CPCA powder and place it in a sterile vial. Add a small volume of sterile saline and vortex thoroughly. Gradually add the remaining volume of saline while vortexing to ensure complete dissolution. If the compound does not fully dissolve, gentle warming or brief sonication may be applied.
-
Co-solvent (if necessary): If CPCA has poor solubility in saline, a small amount of a biocompatible solvent like DMSO can be used. First, dissolve the CPCA powder in a minimal volume of DMSO. Then, slowly add the sterile saline to the desired final volume while vortexing. The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid solvent-related toxicity.
-
-
Sterilization: Once the CPCA is fully dissolved, sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Before use, allow the solution to come to room temperature.
Protocol 2: In Vivo Administration of CPCA via Intraperitoneal (i.p.) Injection in Rats
Objective: To administer a precise dose of CPCA to a rat via intraperitoneal injection.
Materials:
-
Prepared sterile CPCA solution
-
Rat of the appropriate strain and weight
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the rat accurately to calculate the correct injection volume.
-
Restraint: Properly restrain the rat to expose the abdomen. This can be done by a two-person technique where one person holds the animal and the other performs the injection, or by a trained individual using a one-person technique. The animal should be tilted slightly with its head downwards to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection:
-
Draw the calculated volume of the CPCA solution into a sterile syringe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure that the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
If the aspiration is clear, slowly and steadily inject the solution.
-
-
Post-injection Monitoring: After the injection, return the rat to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
Mandatory Visualizations
Adenosine A2 Receptor Signaling Pathway
References
Application Note: Dissolution and Use of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and specific agonist for the A2 adenosine receptor.[1][2] As a derivative of adenosine, CPCA is a critical tool in studying the physiological and pathological roles of adenosine signaling pathways. Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate a wide array of cellular responses, including inflammation, neurotransmission, and cardiovascular function.[3][4] Specifically, the A2A subtype, which CPCA selectively activates, is coupled to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[5][6]
Proper dissolution and handling of CPCA are paramount for obtaining reproducible and accurate results in biological assays. This document provides detailed protocols for the solubilization of CPCA, preparation of stock and working solutions, and essential information regarding its mechanism of action and stability.
Physicochemical Properties and Solubility
Understanding the physical and chemical properties of CPCA is the first step in its effective use.
| Property | Value |
| Synonyms | CPCA, NCPCA, 5'-N-Cyclopropylcarboxamide adenosine[1][7] |
| CAS Number | 50908-62-8[2] |
| Molecular Formula | C₁₃H₁₆N₆O₄[7] |
| Molecular Weight | 320.3 g/mol [2][7] |
| Appearance | White to off-white crystalline solid[2] |
Solubility Data
CPCA exhibits varying solubility in different solvents. For biological assays, it is common practice to prepare a concentrated stock solution in an organic solvent, which is then further diluted into aqueous buffers or cell culture media. The solubility data is summarized below.[1][7]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 14 mg/mL | ~43.7 mM | Recommended for primary stock solutions. |
| DMF | 25 mg/mL | ~78.0 mM | High solubility, suitable for stock solutions. |
| Ethanol | 2 mg/mL | ~6.2 mM | Lower solubility compared to DMSO/DMF. |
| PBS (pH 7.2) | 10 mg/mL | ~31.2 mM | Good aqueous solubility for direct preparation. |
Molar concentration calculated using a molecular weight of 320.3 g/mol .
Experimental Protocols
Safety Precaution: Always handle chemical compounds in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution, which can be stored for long-term use and diluted as needed.
Materials:
-
This compound (CPCA) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of CPCA needed:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 320.3 g/mol x 1000 mg/g = 3.203 mg
-
-
Weighing: Carefully weigh out 3.203 mg of CPCA powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the CPCA powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the serial dilution of the organic stock solution into an aqueous buffer (e.g., PBS or cell culture medium) for immediate use in assays.
Materials:
-
CPCA stock solution (10 mM in DMSO from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or desired cell culture medium
-
Sterile polypropylene tubes
Methodology:
-
Determine Final Concentration: Decide on the final concentration required for your experiment (e.g., 10 µM).
-
Serial Dilution: It is critical to perform serial dilutions to avoid precipitation of the compound. Do not add a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer.
-
Intermediate Dilution (Example):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer. This results in a 100 µM solution in a buffer containing 1% DMSO.
-
Vortex gently immediately after adding the stock to ensure rapid and uniform mixing.
-
-
Final Working Solution (Example):
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO in buffer) to account for any effects of the solvent on the biological system.
-
Use Immediately: Aqueous working solutions should be prepared fresh and used immediately to prevent potential degradation or precipitation.
Storage and Stability
Proper storage is crucial to maintain the integrity of CPCA.
-
Solid Compound: Store the crystalline solid at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solutions: Aliquot the concentrated DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Mechanism of Action and Signaling Pathway
CPCA functions as an agonist at the A2A adenosine receptor. This receptor is a Gs alpha subunit-coupled GPCR.[6] Upon binding of CPCA, the Gs protein is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream target proteins, culminating in a cellular response.[5][6]
Caption: CPCA activates the A2A adenosine receptor signaling cascade.
General Experimental Workflow
The following diagram outlines a typical workflow for using CPCA in a biological experiment, from initial preparation to final data analysis.
Caption: General workflow for experiments using CPCA.
References
- 1. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 4. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A and histamine H3 receptors interact at the cAMP/PKA pathway to modulate depolarization-evoked [3H]-GABA release from rat striato-pallidal terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 50908-62-8 [amp.chemicalbook.com]
- 8. Frontiers | Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway [frontiersin.org]
Application of 5'-(N-Cyclopropyl)carboxamidoadenosine in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine, characterized as a potent and selective agonist for the adenosine A2 receptor. Adenosine receptors, particularly the A2A subtype, are increasingly recognized for their role in the tumor microenvironment, where they can modulate immune responses and influence tumor cell proliferation and survival. The investigation of selective adenosine receptor agonists like CPCA is a promising area of cancer research, offering potential therapeutic avenues through the modulation of these pathways.
While extensive research on the broad class of adenosine receptor agonists in oncology is ongoing, specific public domain data on the direct application of CPCA in cancer cell lines, including quantitative metrics of its efficacy and detailed signaling pathways, is limited. One study has highlighted that the cyclopropyl analog of 5′-(N-Alkylcarboxamido)adenosines demonstrates selectivity for Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum-localized heat shock protein, over the cytosolic Hsp90α.[1] This suggests a potential mechanism of action independent of or supplementary to adenosine receptor agonism.
This document provides a generalized framework for researchers to investigate the potential of CPCA in cancer research, including template tables for data presentation and standardized protocols for key experiments. The signaling pathways depicted are based on the known downstream effects of adenosine A2A receptor activation in various cell types, providing a hypothetical model for investigation in a cancer context.
Data Presentation
Quantitative data from experimental investigations of CPCA should be meticulously recorded and organized to allow for clear interpretation and comparison. Below are template tables for presenting key data points.
Table 1: In Vitro Cytotoxicity of this compound (CPCA) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) |
| e.g., A375 | Melanoma | 72 | Data not available |
| e.g., MCF-7 | Breast Cancer | 72 | Data not available |
| e.g., U87 MG | Glioblastoma | 72 | Data not available |
| e.g., HCT116 | Colon Cancer | 72 | Data not available |
Table 2: Effect of this compound (CPCA) on Apoptosis in Human Cancer Cell Lines
| Cell Line | CPCA Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| e.g., A375 | e.g., 10 | 48 | Data not available |
| e.g., MCF-7 | e.g., 10 | 48 | Data not available |
Table 3: Effect of this compound (CPCA) on Cell Cycle Progression in Human Cancer Cell Lines
| Cell Line | CPCA Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| e.g., A375 | e.g., 10 | 24 | Data not available | Data not available | Data not available |
| e.g., MCF-7 | e.g., 10 | 24 | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the anti-cancer effects of CPCA. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of CPCA on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (CPCA)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare a stock solution of CPCA in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of desired final concentrations.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of CPCA. Include a vehicle control (DMSO at the same concentration as the highest CPCA treatment) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis induced by CPCA using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (CPCA)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of CPCA for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol provides a method to analyze the effect of CPCA on the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (CPCA)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with CPCA at the desired concentrations and time points.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways
Based on the known function of CPCA as an adenosine A2A receptor agonist, the following signaling pathway is a primary candidate for investigation in cancer cells. Activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which can modulate the expression of genes involved in cell survival, proliferation, and inflammation.
While this compound holds potential as a research tool in cancer biology due to its activity as an adenosine A2 receptor agonist, there is a clear need for foundational research to characterize its effects in relevant cancer models. The protocols and frameworks provided here offer a starting point for investigators to explore the anti-cancer properties of CPCA, generate crucial quantitative data, and elucidate its mechanism of action. Future studies are essential to validate the hypothetical signaling pathways and to establish the therapeutic potential of CPCA in oncology.
References
Application Notes and Protocols for Utilizing 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and specific agonist for the adenosine A₂ receptor. Adenosine, a ubiquitous neuromodulator in the central nervous system, exerts its effects through four receptor subtypes: A₁, A₂A, A₂B, and A₃. The activation of adenosine A₂A receptors has been implicated in a variety of physiological processes, including the regulation of neurotransmitter release, synaptic plasticity, and neuroinflammation. Emerging evidence suggests that modulation of the A₂A receptor pathway may offer a promising therapeutic strategy for neurodegenerative diseases by conferring neuroprotection.
These application notes provide a comprehensive overview of the potential use of CPCA in neuroprotection studies. We detail its mechanism of action, provide protocols for in vitro neuroprotection assays, and present a framework for potential in vivo investigations.
Mechanism of Action
CPCA, as an adenosine A₂ receptor agonist, is expected to exert its neuroprotective effects primarily through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. Upon binding to the A₂A receptor, CPCA is anticipated to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, upregulating the expression of neuroprotective proteins, including brain-derived neurotrophic factor (BDNF).
Quantitative Data
While specific quantitative data on the direct neuroprotective efficacy of CPCA (e.g., EC₅₀ in neuroprotection assays) is not extensively available in the public domain, its activity as an A₂ receptor agonist has been characterized.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound (CPCA) | cAMP Production | CHO-K1 | EC₅₀ | 5.3 µM | [1] |
Disclaimer: The EC₅₀ value presented above indicates the potency of CPCA in stimulating cAMP production, a key step in its proposed neuroprotective signaling pathway. Further research is required to establish its specific efficacy and potency in various neuroprotection models.
Signaling Pathway
The proposed signaling cascade for CPCA-mediated neuroprotection is illustrated below.
Caption: Proposed signaling pathway of CPCA-mediated neuroprotection.
Experimental Protocols
The following are detailed protocols for common in vitro neuroprotection assays that can be adapted to evaluate the efficacy of CPCA.
In Vitro Neuroprotection Workflow
Caption: General workflow for an in vitro neuroprotection study.
Protocol 1: Oxygen-Glucose Deprivation (OGD) Assay
This assay simulates ischemic conditions in vitro.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons
-
Complete culture medium
-
Glucose-free DMEM or Neurobasal medium
-
CPCA stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Hypoxia chamber (e.g., with 95% N₂ and 5% CO₂)
-
Multi-well plates (e.g., 96-well for viability assays)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed neuronal cells in multi-well plates at an appropriate density and allow them to adhere and differentiate (if necessary) for 24-48 hours.
-
CPCA Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of CPCA (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).
-
OGD Induction:
-
Wash the cells twice with glucose-free medium.
-
Replace the medium with fresh glucose-free medium.
-
Place the plates in a hypoxia chamber for a duration determined by cell type sensitivity (e.g., 2-6 hours).
-
-
Reperfusion:
-
Remove the plates from the hypoxia chamber.
-
Replace the glucose-free medium with complete culture medium (containing glucose and serum) with or without CPCA.
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the culture supernatant to measure LDH release according to the manufacturer's instructions.
-
Protocol 2: Oxidative Stress Assay
This assay models neuronal damage induced by reactive oxygen species.
Materials:
-
Neuronal cell line or primary neurons
-
Complete culture medium
-
CPCA stock solution
-
Oxidative agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
Multi-well plates
-
Cell viability and apoptosis assay kits (as in Protocol 1)
-
Reagents for Western blotting (antibodies against pCREB, CREB, BDNF, and a loading control like β-actin)
Procedure:
-
Cell Seeding and CPCA Pre-treatment: Follow steps 1 and 2 from Protocol 1.
-
Induction of Oxidative Stress: Add the oxidative agent (e.g., H₂O₂ at 100-500 µM or 6-OHDA at 50-200 µM) to the wells and incubate for a specified duration (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Perform MTT and LDH assays to determine cell viability.
-
Conduct apoptosis assays such as Caspase-3 activity or TUNEL staining.
-
-
Western Blot Analysis for Signaling Pathway:
-
Lyse the cells at different time points after treatment.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against pCREB, total CREB, and BDNF.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify band intensities to determine the effect of CPCA on protein expression and phosphorylation.
-
Potential In Vivo Studies
While specific in vivo data for CPCA in neuroprotection is limited, researchers can adapt established animal models of neurodegenerative diseases to investigate its efficacy.
Animal Models:
-
Stroke: Middle cerebral artery occlusion (MCAO) model in rats or mice.
-
Parkinson's Disease: 6-OHDA or MPTP-induced models in rodents.
-
Alzheimer's Disease: Transgenic mouse models (e.g., APP/PS1).
Experimental Design Outline:
-
Animal Grouping: Randomly assign animals to control, vehicle, and CPCA treatment groups.
-
CPCA Administration: Determine the optimal dose and route of administration (e.g., intraperitoneal, intravenous) based on preliminary pharmacokinetic and pharmacodynamic studies.
-
Induction of Neurological Deficit: Surgically induce MCAO or administer neurotoxins (6-OHDA, MPTP) according to established protocols.
-
Behavioral Assessments: Conduct a battery of behavioral tests to assess motor and cognitive function relevant to the disease model (e.g., rotarod test, Morris water maze).
-
Histological and Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue for:
-
Immunohistochemical staining to assess neuronal survival (e.g., NeuN, Tyrosine Hydroxylase).
-
Measurement of infarct volume (in stroke models).
-
Biochemical assays to measure levels of relevant biomarkers (e.g., neurotransmitters, inflammatory cytokines, pCREB, BDNF).
-
Conclusion and Future Directions
This compound (CPCA) holds potential as a neuroprotective agent due to its specific agonism at the adenosine A₂ receptor and its ability to stimulate the pro-survival cAMP/PKA/CREB signaling pathway. The provided protocols offer a starting point for researchers to investigate the neuroprotective effects of CPCA in various in vitro models of neuronal injury.
Future research should focus on:
-
Generating robust quantitative data on the neuroprotective efficacy of CPCA in different neuronal injury models.
-
Elucidating the full downstream signaling cascade activated by CPCA in neurons.
-
Conducting well-designed in vivo studies to validate the therapeutic potential of CPCA in relevant animal models of neurodegenerative diseases.
These studies will be crucial in determining the translational potential of CPCA as a novel therapeutic for a range of debilitating neurological disorders.
References
Application Notes and Protocols for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a notable adenosine receptor agonist, in various animal models. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to guide researchers in their study design.
Quantitative Data Summary
The following tables summarize the available quantitative data for the administration of CPCA and its close analog, N6-cyclopentyladenosine (CPA), in rodent models. Due to the limited specific data for CPCA, information on CPA is provided for comparative and guidance purposes.
| Compound | Animal Model | Route of Administration | Dose Range | Observed Effect | Reference |
| CPCA | Rat | Intraperitoneal (i.p.) | Up to 10 mg/kg | Ineffective against pentylenetetrazole-induced seizures | [1][2] |
| CPA | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Significant protection against pentylenetetrazole-induced seizures | [1][2] |
Note: The study by Malhotra et al. (1997) primarily investigated the anticonvulsant effects of adenosine receptor modulators. While CPCA was found to be ineffective in their specific model at the tested doses, this does not preclude its activity in other models or at different dose ranges. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific application.
Signaling Pathways of Adenosine A1 Receptor Agonists
CPCA is an agonist of adenosine receptors. The primary target for many of its physiological effects is the adenosine A1 receptor (A1R). Activation of A1R initiates a cascade of intracellular signaling events.
Experimental Protocols
The following are detailed protocols for the administration of CPCA in animal models for the assessment of its anticonvulsant properties, based on the methodology described by Malhotra et al. (1997).
Preparation of Dosing Solution
Materials:
-
This compound (CPCA) powder
-
Tween 20
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of CPCA powder.
-
Prepare an 8% Tween 20 solution in sterile 0.9% saline.
-
Suspend the CPCA powder in the 8% Tween 20 solution to achieve the desired final concentration.
-
Vortex the suspension vigorously for 2-3 minutes to ensure homogeneity.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a uniform suspension.
-
Visually inspect the solution to ensure there are no large aggregates before administration.
Intraperitoneal (i.p.) Administration in Rats
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Prepared CPCA dosing solution
-
1 mL syringes
-
25-27 gauge needles
-
Animal scale
Procedure:
-
Weigh each rat to determine the precise injection volume based on its body weight and the desired dose (e.g., in mg/kg).
-
Gently restrain the rat. For a two-person technique, one person can hold the rat by placing their thumb and forefinger around the forelegs and gently supporting the hindquarters. For a one-person technique, secure the rat by the scruff of the neck and allow the body to rest on your forearm.
-
Tilt the rat's head downwards at approximately a 30-degree angle. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder injury.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
If aspiration is clear, inject the CPCA solution smoothly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
Assessment of Anticonvulsant Activity (Pentylenetetrazole Model)
This protocol outlines the general procedure for inducing seizures with pentylenetetrazole (PTZ) to evaluate the anticonvulsant effects of CPCA.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing and handling conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of CPCA).
-
CPCA Administration: Administer the prepared CPCA solution or vehicle via intraperitoneal injection at the desired pretreatment time (e.g., 30 or 60 minutes) before the convulsant challenge.
-
PTZ Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.) to induce seizures.
-
Observation: Immediately after PTZ injection, place each animal in an individual observation cage and record seizure activity for a set period (e.g., 30-60 minutes).
-
Scoring: Score the severity of seizures using a standardized scale, such as the Racine scale. Key parameters to record include the latency to the first seizure, the severity of the seizures, and the duration of seizure activity.
-
Data Analysis: Compare the seizure parameters between the vehicle-treated and CPCA-treated groups to determine the anticonvulsant efficacy. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to assess the significance of the observed effects.
Disclaimer: These protocols are intended as a guide. Researchers should adapt these procedures to their specific experimental needs and ensure compliance with all institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for Measuring Downstream Signaling of A2 Receptor Activation by 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The A2A adenosine receptor (A2AAR) is a Gs protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its activation by agonists initiates a cascade of intracellular signaling events, making it a significant target for therapeutic intervention. 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and selective agonist for the A2A receptor.[1][2][3] This document provides detailed application notes and protocols for measuring the downstream signaling pathways activated by CPCA, focusing on cyclic adenosine monophosphate (cAMP) accumulation, Protein Kinase A (PKA) activation, and Extracellular Signal-regulated Kinase (ERK1/2) phosphorylation.
A2A Receptor Downstream Signaling Pathways
Activation of the A2A receptor by an agonist like CPCA leads to the coupling of the Gs alpha subunit of the G protein. This in turn activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, mediating a cellular response.[7][8] Additionally, A2A receptor activation can also modulate the ERK1/2 signaling pathway, often in a PKA-dependent manner.[9]
Quantitative Data Summary
The following table summarizes the quantitative data for CPCA and other relevant A2A receptor agonists in downstream signaling assays. This data is essential for comparing the potency and efficacy of different compounds.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| CPCA | cAMP Accumulation | CHO-K1 | EC50 | 5.3 µM | [1] |
| NECA | cAMP Flux | HiTSeeker ADORA2A | EC50 | 27.5 nM | [4][5] |
| CGS 21680 | cAMP Accumulation | SH-SY5Y | EC50 | 38 ± 15 nM | [10] |
Experimental Protocols
cAMP Accumulation Assay
This protocol describes a cell-based assay to quantify the increase in intracellular cAMP levels following A2A receptor activation by CPCA. A common method is the Homogeneous Time Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells stably expressing the human A2A adenosine receptor (e.g., CHO-K1, HEK-293).
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Phosphate-Buffered Saline (PBS).
-
CPCA and a reference agonist (e.g., NECA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White or black 96-well or 384-well assay plates.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Seeding:
-
One day prior to the experiment, seed the A2A receptor-expressing cells into the appropriate assay plate at a density of 5,000-20,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of CPCA in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of CPCA in assay buffer (e.g., HBSS with 20 mM HEPES) to create a dose-response curve. Include a vehicle control.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX) to each well and incubate for 15-30 minutes at room temperature.
-
Add the serially diluted CPCA or reference agonist to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the specific cAMP assay kit being used. This typically involves lysing the cells and adding the detection reagents.
-
Incubate for the recommended time (usually 1-2 hours) at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Calculate the concentration of cAMP produced in each well based on a standard curve.
-
Plot the cAMP concentration against the log of the CPCA concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protein Kinase A (PKA) Activity Assay
This protocol measures the activity of PKA, a key downstream effector of cAMP signaling. This can be performed using commercially available colorimetric or fluorescent assay kits.
Materials:
-
A2A receptor-expressing cells.
-
Cell culture and treatment reagents as described for the cAMP assay.
-
PKA activity assay kit (e.g., colorimetric or fluorescent).
-
Cell lysis buffer.
-
Protein concentration assay kit (e.g., BCA assay).
-
Microplate reader.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat the cells with CPCA as described in the cAMP assay protocol (Steps 1-3).
-
-
Cell Lysis:
-
After treatment, remove the assay buffer and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay.
-
-
PKA Activity Measurement:
-
Follow the protocol provided with the PKA activity assay kit. This typically involves:
-
Adding a standardized amount of cell lysate to the wells of the assay plate.
-
Initiating the kinase reaction by adding ATP and a PKA-specific substrate.
-
Incubating for the recommended time at 30°C.
-
Stopping the reaction and adding detection reagents.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate the PKA activity based on a standard curve provided in the kit.
-
Normalize the PKA activity to the protein concentration of the lysate.
-
Plot the normalized PKA activity against the log of the CPCA concentration to determine the dose-response relationship.
-
ERK1/2 Phosphorylation Assay
This protocol determines the effect of A2A receptor activation by CPCA on the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway. Western blotting is a standard method for this measurement.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Site-directed mutagenesis of the human adenosine A2A receptor. Critical involvement of Glu13 in agonist recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5'-(N-Cyclopropyl)carboxamidoadenosine (CCPA) in Models of Cardiac Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CCPA) is a potent and highly selective agonist for the adenosine A1 receptor. In the context of cardiac ischemia, activation of the A1 receptor has been demonstrated to be a significant therapeutic target for mitigating the damage caused by reduced blood flow and subsequent reperfusion. These application notes provide a comprehensive overview of the use of CCPA in preclinical models of cardiac ischemia, including its effects on key cardiovascular parameters, detailed experimental protocols for its application, and an exploration of the underlying signaling pathways.
Data Presentation: Quantitative Effects of CCPA in Cardiac Ischemia Models
The cardioprotective effects of CCPA have been quantified in various preclinical studies. The following tables summarize the key findings on infarct size reduction and hemodynamic changes in a rabbit model of myocardial ischemia-reperfusion injury.
Table 1: Effect of CCPA on Myocardial Infarct Size
| Treatment Group | Dose | Duration of Ischemia | Duration of Reperfusion | Infarct Size (% of Area at Risk) | Species/Model | Reference |
| Control | - | 30 min | 3 hours | 40% | Rabbit | [1] |
| CCPA | 50 µg/kg/min (5-min infusion) | 30 min | 3 hours | 28% | Rabbit | [1] |
Table 2: Hemodynamic Effects of CCPA in a Rabbit Model of Cardiac Ischemia
| Parameter | Treatment Group | Dose | Change from Baseline | Reference |
| Heart Rate | CCPA | 50 µg/kg/min (5-min infusion) | -40% | [1] |
| Blood Pressure | CCPA | 50 µg/kg/min (5-min infusion) | -48% | [1] |
Signaling Pathways
The cardioprotective effects of CCPA are primarily mediated through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). Upon binding, CCPA initiates a signaling cascade that ultimately leads to the protection of cardiomyocytes from ischemic and reperfusion injury. Key downstream effectors include protein kinase C (PKC) and the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[2]
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of CCPA in a rabbit model of myocardial ischemia-reperfusion.
Protocol 1: In Vivo Rabbit Model of Myocardial Ischemia-Reperfusion
This protocol describes the surgical procedure to induce a controlled period of myocardial ischemia followed by reperfusion in rabbits.[3][4]
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetics (e.g., ketamine, xylazine, isoflurane)
-
Mechanical ventilator
-
Surgical instruments for thoracotomy
-
4-0 silk suture
-
Polyethylene tubing for snare occlusion
-
ECG and blood pressure monitoring equipment
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rabbit and intubate for mechanical ventilation.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Identify the left anterior descending (LAD) coronary artery. Pass a 4-0 silk suture under the LAD. Thread the ends of the suture through a small piece of polyethylene tubing to create a snare occluder.
-
Ischemia: Induce regional myocardial ischemia by tightening the snare. Successful occlusion is confirmed by the appearance of regional cyanosis on the epicardial surface and ST-segment elevation on the ECG. Maintain the occlusion for 30 minutes.
-
Reperfusion: Release the snare to allow for reperfusion of the previously occluded vessel. Continue to monitor the animal for the desired reperfusion period (e.g., 3 hours).
-
Infarct Size Assessment: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium chloride (TTC) to delineate the area at risk and the infarcted tissue.
Protocol 2: Administration of CCPA
This protocol details the preparation and administration of CCPA for cardioprotective studies.[1]
Materials:
-
This compound (CCPA)
-
Sterile saline or appropriate vehicle
-
Infusion pump
Procedure:
-
Preparation of CCPA Solution: Prepare a stock solution of CCPA in a suitable solvent and dilute to the final desired concentration with sterile saline.
-
Administration: Administer CCPA via a continuous intravenous infusion. For a 5-minute infusion of 50 µg/kg/min, calculate the total dose and infusion rate based on the animal's body weight.
-
Timing of Administration: The timing of CCPA administration is critical. For pre-conditioning studies, the infusion is typically started and completed before the induction of ischemia.
Experimental Workflow
The following diagram illustrates the typical workflow for an experiment investigating the cardioprotective effects of CCPA in a rabbit model of myocardial ischemia.
Logical Relationships
The administration of CCPA prior to an ischemic event initiates a series of events that culminate in a reduction of myocardial damage.
Conclusion
This compound (CCPA) demonstrates significant cardioprotective effects in preclinical models of cardiac ischemia, primarily through the activation of the adenosine A1 receptor. The provided data, protocols, and diagrams serve as a valuable resource for researchers and scientists in the field of cardiovascular drug discovery and development, facilitating the design and execution of studies aimed at further elucidating the therapeutic potential of A1 receptor agonists.
References
- 1. Endless Journey of Adenosine Signaling in Cardioprotective Mechanism of Conditioning Techniques: Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Model of Ischemia and Reperfusion Injury in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel cardioprotective strategy combining three different preconditioning methods to prevent ischemia/reperfusion injury in aged hearts in an improved rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5'-(N-Cyclopropyl)carboxamidoadenosine solubility and stability in different solvents
Welcome to the technical support center for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of CPCA in various common laboratory solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of CPCA?
A1: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of CPCA due to its high solubility in these solvents. For aqueous-based assays, it is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity or other off-target effects.
Q2: I am observing precipitation when I dilute my CPCA stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO or DMF stock solution into an aqueous buffer is a common issue for sparingly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of CPCA in your aqueous buffer may be exceeding its solubility limit. Try preparing a more dilute solution.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO or another co-solvent in the final solution might help maintain solubility. However, always run appropriate vehicle controls.
-
Use a different buffer system: The pH and composition of your buffer can influence the solubility of CPCA. Experiment with different buffers to find one that is optimal for your experiment.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help dissolve the compound. However, be cautious with temperature-sensitive compounds and always allow the solution to return to the experimental temperature before use.
Q3: How should I store my CPCA stock solutions?
A3: CPCA stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C for long-term stability. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture. For aqueous solutions, it is recommended to prepare them fresh for each experiment.
Q4: Is CPCA sensitive to light?
Solubility Data
The solubility of this compound (CPCA) has been determined in several common laboratory solvents. The following table summarizes the available quantitative data.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL |
| Ethanol | ~2 mg/mL |
Note: This data is sourced from publicly available product information and should be used as a guideline. It is recommended to perform in-house solubility testing for your specific experimental conditions.
Stability Information
While specific quantitative stability data for CPCA in different solvents is limited, general knowledge of adenosine analogs suggests potential degradation pathways that researchers should be aware of.
Potential Degradation Pathways:
-
Hydrolysis: The amide and glycosidic bonds in CPCA may be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the cleavage of the cyclopropylcarboxamido group or the separation of the adenine base from the ribose sugar.
-
Oxidation: Although less common for this class of molecules, oxidative degradation can occur, especially if the compound is exposed to oxidizing agents or stored improperly.
-
Photodegradation: As with many organic molecules, exposure to UV or high-intensity light can lead to degradation.
Recommendations for Ensuring Stability:
-
pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize the risk of acid or base-catalyzed hydrolysis.
-
Inert Atmosphere: For long-term storage of the solid compound or sensitive solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Proper Storage: Store stock solutions at or below -20°C and protect from light. Prepare fresh aqueous solutions for each experiment whenever possible.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method to determine the thermodynamic equilibrium solubility of CPCA in a solvent of interest.
Objective: To determine the maximum concentration of CPCA that can be dissolved in a given solvent at a specific temperature.
Materials:
-
This compound (CPCA) solid
-
Solvent of interest (e.g., PBS pH 7.4, cell culture medium)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Add an excess amount of solid CPCA to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually confirm the presence of undissolved solid at the bottom of the vial.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of CPCA in the diluted sample using a validated HPLC method.
-
Calculate the solubility of CPCA in the solvent.
Diagram: Workflow for Equilibrium Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Protocol 2: Solution Stability Assessment
This protocol provides a framework for evaluating the stability of CPCA in a specific solvent over time under defined storage conditions.
Objective: To determine the rate of degradation of CPCA in solution and identify potential degradation products.
Materials:
-
CPCA stock solution of a known concentration
-
Solvent of interest
-
Vials (clear and amber)
-
Temperature-controlled storage chambers (e.g., incubators, refrigerators)
-
Light source for photostability testing (optional)
-
HPLC or LC-MS system
Methodology:
-
Prepare a solution of CPCA in the solvent of interest at a known concentration.
-
Aliquot the solution into multiple vials. For photostability testing, include both clear and amber (or foil-wrapped) vials.
-
Store the vials under the desired conditions (e.g., 4°C, room temperature, 37°C). Include a set of vials for a time-zero (T=0) analysis.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each storage condition.
-
Immediately analyze the sample by a stability-indicating HPLC or LC-MS method. A stability-indicating method is one that can separate the intact drug from its degradation products.
-
Quantify the peak area of the intact CPCA and any new peaks that appear, which may represent degradation products.
-
Calculate the percentage of CPCA remaining at each time point relative to the T=0 sample.
-
If using LC-MS, analyze the mass-to-charge ratio (m/z) of new peaks to help identify potential degradation products.
Diagram: Workflow for Solution Stability Assessment
Caption: Workflow for Solution Stability Assessment.
Adenosine A2A Receptor Signaling Pathway
CPCA is an agonist of the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that plays a crucial role in various physiological processes.
Diagram: CPCA-Mediated Adenosine A2A Receptor Signaling
Caption: CPCA-Mediated Adenosine A2A Receptor Signaling.
References
Optimizing concentration of 5'-(N-Cyclopropyl)carboxamidoadenosine for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPCA) and what is its primary mechanism of action?
A1: this compound (CPCA) is a selective agonist for the adenosine A2 receptor.[1] Its primary mechanism of action involves binding to and activating the adenosine A2A receptor subtype, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4] The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating cellular processes such as proliferation, inflammation, and neurotransmitter release.[2][3][5]
Q2: What are the common cell-based assays where CPCA is used?
A2: CPCA is commonly used in a variety of cell-based assays to investigate the functional consequences of adenosine A2A receptor activation. These include:
-
cAMP Accumulation Assays: To directly measure the increase in intracellular cAMP levels following A2A receptor stimulation.
-
Cell Proliferation and Viability Assays (e.g., MTT, WST): To assess the effect of CPCA on cell growth and survival.
-
Reporter Gene Assays: To monitor the activation of transcription factors downstream of the A2A signaling pathway, such as CREB (cAMP response element-binding protein).[6]
-
Intracellular Calcium Mobilization Assays: Although A2A receptor signaling is primarily coupled to cAMP, it can also influence intracellular calcium levels in certain cellular contexts.[3]
-
Neurite Outgrowth Assays: In neuronal cell lines like PC12, to study the role of A2A receptor activation in neuronal differentiation.[6]
Q3: What is a typical starting concentration range for CPCA in cell-based assays?
A3: A typical starting concentration range for CPCA in cell-based assays is between 0.1 µM and 100 µM. However, the optimal concentration is highly dependent on the cell type, the specific assay being performed, and the expression level of the adenosine A2A receptor. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guides
Problem 1: No or low response to CPCA treatment.
Possible Cause 1: Suboptimal CPCA Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of CPCA for your specific cell line and assay. A typical starting range is 0.1 µM to 100 µM. It is crucial to test a wide range of concentrations to identify the EC50 (half-maximal effective concentration).
Possible Cause 2: Low or absent A2A receptor expression in the cell line.
-
Solution: Verify the expression of the adenosine A2A receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. If the expression is low, consider using a cell line known to express high levels of the A2A receptor or a transiently transfected system.
Possible Cause 3: Incorrect assay setup or timing.
-
Solution: Review your experimental protocol. Ensure that the incubation time with CPCA is appropriate for the assay. For cAMP assays, a short incubation time (e.g., 15-30 minutes) is often sufficient. For proliferation or differentiation assays, longer incubation times (24-72 hours) may be necessary.
Possible Cause 4: Degradation of CPCA.
-
Solution: Ensure proper storage of the CPCA stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Problem 2: High background signal or inconsistent results.
Possible Cause 1: Cell health and density.
-
Solution: Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Optimize the cell seeding density to avoid overgrowth or sparse cultures, which can lead to variability.
Possible Cause 2: Presence of endogenous adenosine.
-
Solution: Endogenous adenosine in the cell culture medium can activate A2A receptors and lead to high background. Consider including adenosine deaminase (ADA) in your assay buffer to degrade endogenous adenosine.
Possible Cause 3: Phosphodiesterase (PDE) activity.
-
Solution: PDEs degrade cAMP, which can dampen the signal in cAMP assays. Including a PDE inhibitor, such as IBMX or rolipram, in the assay buffer can help to preserve the cAMP signal.
Possible Cause 4: Solvent effects.
-
Solution: CPCA is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in your assay is low (typically <0.5%) and that the vehicle control contains the same concentration of DMSO.
Data Presentation
Table 1: Recommended Concentration Ranges for CPCA in Common Cell-Based Assays
| Assay Type | Cell Line Examples | Recommended Concentration Range | Key Considerations |
| cAMP Accumulation | HEK293, CHO, PC12 | 0.1 µM - 10 µM | Short incubation time (15-30 min). Use of a PDE inhibitor is recommended. |
| Cell Proliferation (MTT) | Various cancer cell lines, fibroblasts | 1 µM - 50 µM | Longer incubation times (24-72 hours). |
| Neurite Outgrowth | PC12 | 1 µM - 20 µM | Long-term incubation (48-72 hours). |
| Intracellular Calcium | Cell-type dependent | 1 µM - 100 µM | Requires a cell line where A2A receptors couple to calcium signaling. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Stimulation:
-
Wash the cells once with pre-warmed serum-free medium or HBSS.
-
Add 50 µL of serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-15 minutes at 37°C.
-
Add 50 µL of CPCA at various concentrations (2X final concentration) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., ELISA, HTRF).
-
Measure the intracellular cAMP concentration using a plate reader.
-
-
Data Analysis: Plot the cAMP concentration against the log of the CPCA concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of CPCA in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of CPCA or a vehicle control to the wells.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the CPCA concentration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 4. innoprot.com [innoprot.com]
- 5. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of cAMP-response element-binding protein activation by A2A adenosine receptors in rescuing the nerve growth factor-induced neurite outgrowth impaired by blockage of the MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of adenosine receptor agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with adenosine receptor agonists, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My adenosine receptor agonist shows lower potency in a functional assay compared to its binding affinity (Ki). What could be the cause?
A: This is a common observation and can arise from several factors. It's crucial to systematically investigate the potential causes:
-
Assay-Specific Conditions: Functional assays are performed on whole cells and are influenced by factors that don't affect simple binding assays on membrane preparations. These can include agonist degradation by cellular enzymes, receptor desensitization after prolonged exposure, or poor cell health.[1]
-
Receptor Reserve: In systems with high receptor expression, a maximal functional response can be achieved when only a fraction of the receptors are occupied. This "receptor reserve" can cause the EC50 (potency in a functional assay) to be significantly lower (more potent) than the Kd (binding affinity). If you observe the opposite, it may point to issues with signal amplification in your specific cell line or assay.
-
Biased Agonism: The agonist may preferentially activate one signaling pathway over another. For instance, an agonist could be potent at G-protein activation but weak at recruiting β-arrestin.[2] If your functional assay measures a pathway for which the agonist is a weak activator, the potency will appear lower. It is recommended to profile agonists in multiple pathway-specific assays (e.g., cAMP, mini-G protein, and β-arrestin recruitment) to build a complete picture of its activity.
-
Antagonism by Endogenous Ligands: Cells in culture can release adenosine, which can act as a competing endogenous agonist at the receptors, potentially leading to an underestimation of the exogenous agonist's potency.
Troubleshooting Steps:
-
Confirm Cell Health: Ensure cells are healthy and in the logarithmic growth phase.
-
Optimize Assay Parameters: Titrate cell density and agonist incubation time. Shortening incubation times can sometimes reduce receptor desensitization.
-
Profile Across Multiple Assays: Test the agonist in different functional readouts (e.g., G-protein vs. β-arrestin pathways) to check for biased signaling.
-
Use Adenosine Deaminase (ADA): In your assay buffer, include ADA to degrade any endogenously produced adenosine, ensuring you are measuring the effect of your compound alone.
Q2: I'm observing contradictory results for my agonist in different functional assays (e.g., agonist in a cAMP assay, but inactive in a β-arrestin assay). How do I interpret this?
A: This is a classic indicator of biased agonism or functional selectivity . It means your agonist stabilizes a specific receptor conformation that preferentially activates one downstream signaling pathway over another.[2]
-
G-protein-biased agonists will show strong activity in assays measuring G-protein signaling (like cAMP or mini-G protein recruitment assays) but little to no activity in β-arrestin recruitment assays.
-
β-arrestin-biased agonists will show the opposite profile: potent in β-arrestin recruitment but weak or inactive in G-protein-mediated signaling assays.
This is not an off-target effect, but rather a target-specific phenomenon that is crucial for modern drug development. A biased agonist could potentially isolate the therapeutic effects of activating one pathway while avoiding the side effects associated with another.
dot
Caption: Logical diagram of biased agonism.
Q3: My results have a low signal-to-noise ratio or high well-to-well variability. What are the common culprits?
A: A poor signal-to-noise ratio can obscure real biological effects. Here are common causes and solutions:
-
Suboptimal Cell Density: Too few cells will produce a weak signal, while too many cells can lead to high background and desensitization.[3] Perform a cell titration experiment to find the optimal density for your specific assay plate format.
-
Inconsistent Cell Plating: Uneven cell distribution is a major source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Reagent and Compound Preparation: Inaccurate pipetting, especially with serial dilutions, can introduce significant error. Use calibrated pipettes and be meticulous with your dilution series. Ensure compounds are fully dissolved in a compatible solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Incubation Times: Both compound incubation and assay development times can be critical. Ensure these are consistent across all plates. For kinetic assays, the timing of plate reading is especially important.[4]
-
Constitutive Receptor Activity: Some receptor expression systems have high basal activity even without an agonist.[3] This high background can shrink your assay window. This may sometimes be addressed by testing for inverse agonists or reducing the level of receptor expression.
dot
Caption: Troubleshooting workflow for low signal-to-noise.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades. The four subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) couple to different G-proteins, leading to distinct cellular responses.[5]
-
A₁ and A₃ Receptors: Primarily couple to Gᵢ/ₒ proteins. Activation of Gᵢ inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). They can also activate phospholipase C (PLC), leading to an increase in inositol phosphates and intracellular calcium.[5]
-
A₂ₐ and A₂ₑ Receptors: Couple to Gₛ proteins. Activation of Gₛ stimulates adenylyl cyclase, causing an increase in intracellular cAMP.[6] The A₂ₑ receptor can also couple to Gᵩ to increase intracellular calcium.[7]
dot
Caption: Canonical Gs and Gi signaling pathways.
Quantitative Data: Adenosine Receptor Agonist Affinities
The following tables summarize binding affinities (Ki) and/or functional potencies (EC₅₀/pEC₅₀) for common adenosine receptor agonists. Values are generally for human receptors unless otherwise specified. Note that values can vary significantly based on the assay type and experimental conditions.
Table 1: A₁ and A₂ₐ Receptor Agonist Affinities
| Compound | A₁R Ki (nM) | A₂ₐR Ki (nM) | Selectivity (A₁ vs A₂ₐ) |
| NECA | 14 | 20 | Non-selective |
| Adenosine | 450 | 1200 | Non-selective |
| CGS-21680 | 1017 (rat) | 3.5 (rat) | ~290-fold for A₂ₐ |
| CPA | 1.1 | 240 | ~220-fold for A₁ |
| ZM241385 | - | 0.4 | Antagonist |
| (Data compiled from multiple sources including[8]) |
Table 2: A₂ₑ and A₃ Receptor Agonist Affinities
| Compound | A₂ₑR pKi/pEC₅₀ | A₃R Ki (nM) | Notes |
| NECA | 6.10 (pEC₅₀) | 50 | Non-selective agonist |
| BAY 60-6583 | - | >10,000 | Selective A₂ₑ agonist |
| 2-Cl-IB-MECA | <5 (pKi, mouse) | 1.0 | Selective A₃ agonist |
| IB-MECA | 4.96 (pKi) | 2.1 | Selective A₃ agonist |
| (Data compiled from multiple sources including[2]) |
Key Experimental Protocols
Protocol 1: cAMP Functional Assay (for Gs and Gi signaling)
This protocol describes a general method for measuring changes in intracellular cAMP levels using a commercially available luminescent or fluorescent assay kit (e.g., Promega's GloSensor™ or Cisbio's HTRF®).
Objective: To quantify agonist-induced increases (Gs-coupled) or decreases (Gi-coupled) in intracellular cAMP.
Methodology:
-
Cell Plating: Seed cells stably or transiently expressing the adenosine receptor of interest into a 96- or 384-well white, opaque plate. Allow cells to adhere overnight.
-
Reagent Preparation: Prepare assay reagents according to the manufacturer's protocol. This typically involves reconstituting a cAMP detection reagent and a cell lysis buffer.
-
Compound Preparation: Prepare a serial dilution of your adenosine receptor agonist in an appropriate assay buffer. Also prepare a control agonist (e.g., NECA) and a vehicle control (e.g., 0.1% DMSO).
-
Agonist Stimulation:
-
For Gs-coupled receptors: Add the diluted agonist to the cells and incubate for an optimized period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.[4]
-
For Gi-coupled receptors: Pre-treat cells with an adenylyl cyclase activator like forskolin to induce a basal level of cAMP. Then, add the Gi-agonist to inhibit this production.
-
-
Cell Lysis and Detection: Add the lysis buffer and detection reagent to each well as per the kit instructions. This stops the reaction and initiates the luminescent or fluorescent signal generation.
-
Signal Reading: Incubate the plate for the recommended time (e.g., 60 minutes at room temperature) and then read the plate on a compatible luminometer or HTRF plate reader.
-
Data Analysis: Convert raw luminescence/fluorescence units to cAMP concentrations using a standard curve. Plot the concentration-response curve and calculate the EC₅₀ value for the agonist.
Protocol 2: β-Arrestin Recruitment Assay
This protocol outlines a general procedure for measuring agonist-induced recruitment of β-arrestin to the receptor, often using enzyme fragment complementation (EFC) technology (e.g., DiscoveRx PathHunter®).[5]
Objective: To quantify the potency and efficacy of an agonist in recruiting β-arrestin, a key pathway for receptor desensitization and G-protein-independent signaling.
Methodology:
-
Cell Line: Use a cell line engineered to co-express the adenosine receptor fused to a large enzyme fragment (ProLink or LgBiT) and β-arrestin fused to a smaller, complementary enzyme fragment (Enzyme Acceptor or SmBiT).
-
Cell Plating: Plate the cells in a 384-well white plate and incubate overnight.
-
Compound Stimulation: Add serial dilutions of the test agonist to the wells. Incubate for a predetermined time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents, which include the enzyme substrate, according to the manufacturer's protocol. The recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that converts the substrate and generates a chemiluminescent signal.
-
Signal Reading: After a final incubation period at room temperature, read the chemiluminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Protocol 3: Mini-G Protein Recruitment Assay
This protocol describes a method to directly measure the recruitment of a specific G-protein subtype to an activated receptor, often using split-luciferase technology.[6]
Objective: To determine the G-protein coupling profile of an agonist and to assess G-protein-biased agonism.
Methodology:
-
Cell Line and Constructs: Co-transfect cells (e.g., HEK293T) with two constructs:
-
The adenosine receptor of interest fused to a large fragment of a luciferase (e.g., LgBiT).
-
A "mini-G protein" (representing Gs, Gi, Gq, etc.) fused to a small luciferase fragment (e.g., SmBiT). Mini-G proteins are engineered Gα subunits that are soluble in the cytoplasm.
-
-
Cell Plating: 24 hours post-transfection, re-seed the cells into a 96- or 384-well plate.
-
Assay: 48 hours post-transfection, wash the cells with an appropriate buffer (e.g., HBSS). Add the luciferase substrate and allow the signal to stabilize.
-
Agonist Stimulation: Add serial dilutions of the agonist to the wells. The binding of the agonist activates the receptor, which then recruits the mini-G protein. This interaction brings the two luciferase fragments together, generating a luminescent signal.
-
Signal Reading: Read the luminescence in real-time or as an endpoint measurement on a plate reader.
-
Data Analysis: Plot the concentration-response curve to determine the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ) for recruiting that specific mini-G protein subtype. Comparing results from assays with different mini-G proteins (e.g., mini-Gs vs. mini-Gi) can reveal the agonist's G-protein coupling selectivity.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A Dynamic, Split-Luciferase-Based Mini-G Protein Sensor to Functionally Characterize Ligands at All Four Histamine Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. [PDF] Mini-G proteins: Novel tools for studying GPCRs in their active conformation | Semantic Scholar [semanticscholar.org]
- 6. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mini-G proteins: Novel tools for studying GPCRs in their active conformation | PLOS One [journals.plos.org]
- 8. Mini G protein probes for active G protein–coupled receptors (GPCRs) in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 5'-(N-Cyclopropyl)carboxamidoadenosine during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a potent adenosine A2A receptor agonist. This resource offers troubleshooting advice and frequently asked questions to help ensure the stability and efficacy of CPCA throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPCA) and what is its primary mechanism of action?
A1: this compound (CPCA) is a selective agonist for the adenosine A2A receptor. Its primary mechanism of action involves binding to and activating the A2A receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates downstream signaling pathways, such as Protein Kinase A (PKA), which mediate various physiological responses.
Q2: What are the recommended storage conditions for CPCA?
A2: To ensure the stability of CPCA, it should be stored as a crystalline solid at 2-8°C. For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture.
Q3: In which solvents can I dissolve CPCA?
A3: The solubility of CPCA varies depending on the solvent. The following table summarizes the approximate solubility at room temperature. It is recommended to prepare stock solutions in organic solvents like DMSO or DMF and then dilute them in aqueous buffers for your experiments.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~14 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL |
| Ethanol | ~2 mg/mL |
Q4: Is CPCA stable in aqueous solutions?
A4: While CPCA is soluble in aqueous solutions like PBS, its long-term stability in these conditions, particularly at physiological pH and temperature, may be a concern. The N-cyclopropyl carboxamide group could be susceptible to hydrolysis over time. It is recommended to prepare fresh aqueous solutions for each experiment or store them at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Q5: What are the potential degradation pathways for CPCA?
A5: While specific degradation pathways for CPCA are not extensively documented in the literature, based on its chemical structure, the primary concern is the hydrolysis of the amide bond linking the cyclopropyl group to the adenosine moiety. This would result in the formation of 5'-carboxamidoadenosine and cyclopropylamine. Another potential degradation pathway for adenosine analogs, in general, can involve enzymatic degradation by adenosine deaminase, although the 5'-modification in CPCA may offer some protection.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving CPCA.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Degradation of CPCA: The compound may have degraded due to improper storage or handling. | - Ensure CPCA is stored correctly (2-8°C, dry, dark).- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).- Prepare fresh dilutions in aqueous buffer immediately before use.- Avoid prolonged storage of aqueous solutions at room temperature. |
| Incorrect concentration: The final concentration of CPCA in the experiment may be too low or too high. | - Verify the calculations for your dilutions.- Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. | |
| Cell health issues: The cells may not be healthy or responsive. | - Check cell viability using a method like Trypan Blue exclusion.- Ensure cells are not passaged too many times.- Confirm the expression of the A2A receptor in your cell line. | |
| Precipitation of CPCA in cell culture medium | Low solubility in aqueous medium: The concentration of CPCA may exceed its solubility limit in the final experimental buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your cells.- Prepare a more diluted stock solution and add a larger volume to your final medium.- Gently warm the medium to aid dissolution, but avoid high temperatures that could cause degradation. |
| Variability between experiments | Inconsistent preparation of CPCA solutions: Differences in the age or preparation of CPCA solutions can lead to variability. | - Use a consistent protocol for preparing and handling CPCA solutions.- Prepare a large batch of stock solution and aliquot it for single use to minimize freeze-thaw cycles. |
| Differences in experimental conditions: Minor variations in incubation times, temperatures, or cell densities can affect results. | - Standardize all experimental parameters as much as possible.- Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Key Experiment: Measurement of cAMP Accumulation in HEK293 Cells
This protocol describes a common method for assessing the agonist activity of CPCA by measuring the accumulation of intracellular cAMP in Human Embryonic Kidney (HEK) 293 cells expressing the adenosine A2A receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (CPCA)
-
DMSO
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram)
-
Forskolin (positive control)
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Culture HEK293-A2A cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CPCA in DMSO.
-
Perform serial dilutions of the CPCA stock solution in a suitable assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
Prepare a solution of the PDE inhibitor in the assay buffer.
-
Prepare a solution of forskolin in the assay buffer for the positive control.
-
-
cAMP Accumulation Assay:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the assay buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at 37°C.
-
Add the different concentrations of CPCA, forskolin (positive control), or vehicle (DMSO) to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the instructions of your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the assay kit's protocol.
-
Plot the cAMP concentration against the log of the CPCA concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: A2A Receptor Signaling Pathway
Caption: cAMP Accumulation Assay Workflow
Technical Support Center: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) In Vivo Efficacy
Welcome to the technical support center for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo efficacy of your experiments involving CPCA.
FAQs and Troubleshooting Guides
This section addresses common challenges encountered during in vivo studies with CPCA, covering formulation, administration, and potential side effects.
1. Formulation and Solubility
Question: I am having trouble dissolving CPCA for my in vivo experiment. What is the recommended solvent?
Answer: CPCA is a crystalline solid with limited aqueous solubility. The choice of solvent will depend on the route of administration and the required concentration. Here are some options and considerations:
-
For initial stock solutions: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for creating concentrated stock solutions.
-
For aqueous-based injections: A common strategy is to first dissolve CPCA in a minimal amount of an organic solvent like DMSO and then dilute it with a physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the organic solvent is low and well-tolerated by the animal model to avoid vehicle-induced toxicity.
Troubleshooting Poor Solubility:
-
Precipitation upon dilution: If the compound precipitates when diluting the stock solution, try using a co-solvent system. For instance, a mixture of DMSO, Cremophor EL, and saline can improve solubility.
-
Sonication: Gently sonicating the solution can aid in dissolving the compound.
-
pH adjustment: The solubility of adenosine analogs can be pH-dependent. While specific data for CPCA is limited, exploring slight adjustments to the pH of the vehicle (within a physiologically acceptable range) may be beneficial. Always check for compound stability at different pH values.
2. In Vivo Administration and Dosing
Question: What is a typical dose range for CPCA in in vivo studies?
Answer: The effective dose of CPCA will vary depending on the animal model, the route of administration, and the biological effect being studied. Based on available literature:
-
Cardiovascular effects in rats: Intravenous (i.v.) injections in the range of 0.1-1 µg/kg and intracerebroventricular (i.c.v.) injections between 0.01-0.1 µg have been shown to produce a dose-dependent decrease in arterial blood pressure and heart rate.[1]
-
Anticonvulsant effects in rats: A key study by Malhotra et al. (1997) investigated the effects of adenosine receptor modulation on pentylenetetrazole-induced seizures in rats, which may provide specific dosage information for this application.
Troubleshooting Inconsistent Efficacy:
-
Route of administration: The bioavailability and efficacy of CPCA can be significantly influenced by the administration route. Intravenous administration typically provides the most direct and predictable systemic exposure. For other routes, such as intraperitoneal (i.p.) or oral (p.o.), absorption can be more variable.
-
Dose-response studies: It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
3. Potential Side Effects and Off-Target Effects
Question: What are the known side effects of CPCA in vivo?
Answer: As an adenosine A2 receptor agonist, CPCA can induce cardiovascular effects. Studies in rats have demonstrated that CPCA can cause a dose-dependent decrease in both blood pressure and heart rate.[1] It is important to monitor these physiological parameters during your experiments, especially when using higher doses.
Troubleshooting Unexpected Results:
-
Cardiovascular monitoring: If your experiment is not focused on cardiovascular outcomes, be aware that these effects could confound your results. Consider monitoring heart rate and blood pressure to ensure they remain within an acceptable range.
-
Receptor selectivity: While CPCA is considered an A2 receptor agonist, it's essential to consider potential interactions with other adenosine receptor subtypes, especially at higher concentrations. Using selective antagonists for other adenosine receptors can help to confirm that the observed effects are mediated through the A2 receptor.
Quantitative Data
The following table summarizes available quantitative data for CPCA to facilitate experimental design and comparison.
| Parameter | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Cardiovascular Effects | Rat | Intravenous (i.v.) | 0.1 - 1 µg/kg | Dose-dependent decrease in arterial blood pressure and heart rate. | [1] |
| Rat | Intracerebroventricular (i.c.v.) | 0.01 - 0.1 µg | Dose-dependent decrease in arterial blood pressure and heart rate. | [1] | |
| Solubility | N/A | DMSO | 14 mg/mL | ||
| N/A | DMF | 25 mg/mL | |||
| N/A | Ethanol | 2 mg/mL | |||
| N/A | PBS (pH 7.2) | 10 mg/mL |
Note: Further quantitative data, particularly regarding anticonvulsant ED50 and pharmacokinetic parameters, is currently limited in publicly available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments involving CPCA.
1. Protocol for Assessing Cardiovascular Effects of CPCA in Rats
-
Animal Model: Adult male rats.
-
Anesthesia: Anesthetize the rats according to your institution's approved protocol.
-
Surgical Preparation:
-
Cannulate the femoral vein for intravenous drug administration.
-
Cannulate the femoral artery to monitor arterial blood pressure and heart rate.
-
For intracerebroventricular administration, implant a cannula into the third ventricle.
-
-
Drug Preparation:
-
Prepare a stock solution of CPCA in DMSO.
-
Dilute the stock solution with sterile saline to the desired final concentrations for injection. Ensure the final DMSO concentration is minimal.
-
-
Administration and Monitoring:
-
Administer CPCA intravenously at doses ranging from 0.1 to 1 µg/kg or intracerebroventricularly at doses from 0.01 to 0.1 µg.[1]
-
Continuously record arterial blood pressure and heart rate before, during, and after drug administration.
-
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline for each dose.
2. General Protocol for Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
-
Animal Model: Adult male rats.
-
Drug Preparation:
-
Prepare CPCA in a suitable vehicle. A common approach is to dissolve it in a small amount of DMSO and then dilute with saline. The final vehicle composition should be tested for any intrinsic effects on seizure threshold.
-
-
Administration:
-
Administer CPCA via the desired route (e.g., intraperitoneally) at various doses to establish a dose-response relationship.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).
-
-
Observation:
-
Immediately after PTZ administration, observe the animals for the onset and severity of seizures for a defined period (e.g., 30 minutes).
-
Score the seizure activity using a standardized scale (e.g., Racine scale).
-
-
Data Analysis: Compare the seizure scores and latency to the first seizure between the vehicle-treated control group and the CPCA-treated groups.
Visualizations
Signaling Pathway of Adenosine A2A Receptor Activation
References
Appropriate experimental controls for 5'-(N-Cyclopropyl)carboxamidoadenosine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in their experiments. The information is tailored for scientists and drug development professionals to ensure the design and execution of well-controlled studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPCA) and what is its primary mechanism of action?
A1: this compound (CPCA) is a synthetic analog of adenosine. It primarily functions as a potent agonist for the adenosine A2A receptor, a member of the G protein-coupled receptor (GPCR) family.[1] Activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Q2: Is CPCA selective for the A2A adenosine receptor?
A2: While CPCA is a potent A2A receptor agonist, its selectivity profile across all adenosine receptor subtypes (A1, A2A, A2B, and A3) is not fully characterized in publicly available literature. Adenosine receptor agonists often exhibit activity at multiple subtypes. Therefore, it is crucial to experimentally verify the selectivity of CPCA in your specific model system.
Q3: What are the potential downstream signaling pathways activated by CPCA?
A3: The canonical pathway for A2A receptor activation involves coupling to the Gs protein, leading to cAMP production and subsequent activation of Protein Kinase A (PKA). However, like many GPCRs, adenosine receptors can also couple to other G proteins or activate alternative signaling pathways, such as those involving β-arrestin. This phenomenon, known as functional selectivity or biased signaling, means that CPCA could potentially activate different downstream effectors depending on the cellular context.
Q4: What are some general considerations for designing experiments with CPCA?
A4: Due to the complexities of adenosine receptor signaling, it is essential to incorporate a comprehensive set of controls. These should include vehicle controls, antagonist co-treatments to confirm A2A receptor-mediated effects, and methods to assess the involvement of other adenosine receptor subtypes. Additionally, consider the potential for receptor desensitization with prolonged agonist exposure.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results with CPCA.
Possible Cause 1: Lack of Receptor Selectivity
Your observed effect might be due to CPCA acting on other adenosine receptor subtypes (A1, A2B, or A3) present in your experimental system.
Solution: Implement Selectivity Controls
-
Antagonist Co-treatment: Use selective antagonists for each of the four adenosine receptor subtypes to determine which receptor is mediating the effect of CPCA. For example, pre-incubate your cells or tissues with a selective A1 antagonist (e.g., DPCPX), an A2B antagonist (e.g., PSB 603), or an A3 antagonist (e.g., MRS 1220) before adding CPCA. If the effect of CPCA is blocked or attenuated, it suggests the involvement of that specific receptor subtype.
-
Receptor Knockdown/Knockout: If available, use cell lines or animal models with genetic deletion (knockout) or siRNA-mediated knockdown of specific adenosine receptor subtypes. The absence of the CPCA effect in a specific receptor knockout/knockdown model provides strong evidence for the involvement of that receptor.
Possible Cause 2: Off-Target Effects
CPCA may be interacting with other proteins or pathways unrelated to adenosine receptors.
Solution: Off-Target Validation
-
Structural Analogs: Use a structurally similar but inactive analog of CPCA as a negative control. An ideal control would have a minor modification that abolishes adenosine receptor activity without significantly altering other physicochemical properties.
Issue 2: The observed effect of CPCA is weaker or absent in a new cell line.
Possible Cause: Variation in Receptor Expression Levels
The expression levels of adenosine receptor subtypes can vary significantly between different cell lines and tissues. The new cell line may have lower or absent expression of the A2A receptor.
Solution: Verify Receptor Expression
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of all four adenosine receptor subtypes (ADORA1, ADORA2A, ADORA2B, ADORA3) in your cell line.
-
Western Blot or Immunofluorescence: If specific and validated antibodies are available, determine the protein expression levels of the adenosine receptors.
-
Radioligand Binding: Perform saturation binding assays with a selective A2A receptor radioligand to quantify the density of A2A receptors in your cell line.
Data Presentation
Table 1: Functional Potency of this compound (CPCA) at the A2A Adenosine Receptor
| Cell Line | Assay | Parameter | Value (nM) | Reference |
| CHO (human A2A) | cAMP Accumulation | EC50 | 22.9 | [1] |
| PC-12 | Adenylate Cyclase Activation | EC50 | 110 | [1] |
Experimental Protocols
Protocol 1: Antagonist Co-treatment to Confirm A2A Receptor-Mediated cAMP Production
-
Cell Seeding: Seed cells expressing the A2A receptor in a suitable multi-well plate at a predetermined density to achieve 70-80% confluency on the day of the assay.
-
Pre-incubation with Antagonist: On the day of the experiment, wash the cells with serum-free media. Pre-incubate the cells with a selective A2A receptor antagonist (e.g., ZM241385 or SCH58261) at a concentration at least 10-fold higher than its Ki for 30 minutes at 37°C. Include a vehicle control group without the antagonist.
-
CPCA Stimulation: Add varying concentrations of CPCA to the wells (both with and without the antagonist) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the concentration-response curves for CPCA in the presence and absence of the antagonist. A rightward shift in the EC50 of CPCA in the presence of the antagonist indicates a competitive antagonism at the A2A receptor.
Protocol 2: siRNA-Mediated Knockdown of the A2A Adenosine Receptor
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the A2A receptor (ADORA2A) and a non-targeting scramble control siRNA.
-
Transfection: Transfect the cells with the siRNAs using a suitable transfection reagent according to the manufacturer's protocol. Typically, a final siRNA concentration of 10-50 nM is used.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and protein.
-
Validation of Knockdown:
-
qPCR: Harvest RNA from a subset of cells and perform qPCR to quantify the reduction in ADORA2A mRNA levels compared to the scramble control.
-
Western Blot: Harvest protein lysates and perform a Western blot to confirm the reduction in A2A receptor protein levels.
-
-
Functional Assay: Perform your functional assay with CPCA on the knockdown and control cells. A significant reduction or abolition of the CPCA-induced effect in the A2A receptor knockdown cells compared to the scramble control confirms the involvement of the A2A receptor.
Visualizations
Caption: Canonical A2A adenosine receptor signaling pathway activated by CPCA.
Caption: Experimental workflow with essential controls for CPCA studies.
Caption: Logical flowchart for troubleshooting the specificity of CPCA effects.
References
Technical Support Center: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize dose-response curve generation for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPCA) and what is its primary mechanism of action?
A1: this compound (CPCA) is a synthetic analog of adenosine. It primarily functions as a selective agonist for the A2A adenosine receptor, a G protein-coupled receptor (GPCR).[1][2] Activation of the A2A receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in various physiological processes, including vasodilation, inflammation, and neurotransmission.
Q2: Which adenosine receptor subtype is the primary target of CPCA?
A2: CPCA is predominantly recognized as a selective A2A adenosine receptor agonist. While modifications at the N6-position of adenosine analogs can confer A1 receptor selectivity, the carboxamide substitution at the 5'-position in CPCA directs its activity primarily towards the A2A receptor subtype. However, as with any ligand, it is crucial to experimentally determine its selectivity profile in your specific assay system, as off-target effects at other adenosine receptor subtypes (A1, A2B, A3) may occur at higher concentrations.
Q3: What are typical EC50 values for CPCA in functional assays?
A3: The half-maximal effective concentration (EC50) for CPCA can vary depending on the cell line, receptor expression levels, and the specific assay conditions. For instance, in Chinese Hamster Ovary (CHO) cells expressing the human A2A adenosine receptor, an EC50 of 22.9 nM has been reported in a forskolin-induced cAMP accumulation assay.[2] In PC-12 cells, an EC50 of 110 nM was observed for adenylate cyclase activation.[2] Another study reported an EC50 of 5.3 µM for the stimulation of cAMP production in CHO-K1 cells.[1] These variations highlight the importance of determining the EC50 empirically within your experimental setup.
Q4: What are the key parameters to consider when designing a dose-response experiment for CPCA?
A4: When designing a dose-response experiment for CPCA, several factors are critical:
-
Concentration Range: The concentration range should span several orders of magnitude and bracket the expected EC50 value. A common starting point is to use a range from 10 nM to 100 µM.
-
Dose Spacing: Use a sufficient number of data points (typically 8-12 concentrations) with logarithmic spacing to accurately define the sigmoidal curve.
-
Controls: Include appropriate positive and negative controls. A known A2A agonist can serve as a positive control, while vehicle-treated cells will serve as the negative control.
-
Replicates: Perform experiments with technical and biological replicates to ensure the reproducibility and statistical significance of your results.
-
Incubation Time: The incubation time with CPCA should be optimized to allow the signaling cascade to reach a steady state.
Data Presentation
Table 1: Reported EC50 Values for CPCA in Functional Assays
| Cell Line | Assay Type | Reported EC50 | Reference |
| CHO (expressing human A2A receptor) | Forskolin-induced cAMP accumulation | 22.9 nM | [2] |
| PC-12 | Adenylate cyclase activation | 110 nM | [2] |
| CHO-K1 | cAMP production | 5.3 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Workflow for CPCA Dose-Response Curve Generation.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Question: My dose-response curve for CPCA shows significant scatter and poor reproducibility between replicates. What could be the cause?
-
Answer:
-
Pipetting Errors: Inconsistent pipetting of CPCA dilutions or cell suspensions is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Cell Seeding Density: Uneven cell distribution in the assay plate can lead to variations in the response. Gently mix the cell suspension before and during plating to ensure a homogenous cell density across all wells.
-
Edge Effects: Wells on the periphery of the plate can be prone to evaporation, leading to altered cell growth and compound concentrations. To mitigate this, you can fill the outer wells with sterile media or PBS and not use them for experimental data points.
-
Compound Precipitation: At higher concentrations, CPCA may precipitate out of solution, especially in aqueous buffers. Visually inspect your stock solutions and dilutions for any signs of precipitation. If necessary, consider using a different solvent or vortexing thoroughly before application.
-
Issue 2: The dose-response curve does not reach a clear plateau (top or bottom).
-
Question: I am not observing a complete sigmoidal curve for CPCA. The response either continues to increase or decrease at the highest concentrations, or it doesn't return to baseline at the lowest concentrations. What should I do?
-
Answer:
-
Inadequate Concentration Range: The selected concentration range for CPCA may be too narrow. Extend the range by testing both higher and lower concentrations to ensure you capture the full dose-response relationship.
-
Off-Target Effects: At very high concentrations, CPCA might be interacting with other receptors or cellular components, leading to non-specific effects that prevent the curve from plateauing. It is important to consider the selectivity profile of CPCA and whether the observed effects are consistent with A2A receptor activation.
-
Assay Window Limitations: The dynamic range of your assay may be insufficient to detect the full response. Ensure your assay is optimized to have a robust signal-to-background ratio.
-
Partial Agonism/Antagonism: In some cellular contexts, CPCA might act as a partial agonist. This would result in a top plateau that is lower than that of a full agonist. Compare the maximal effect of CPCA to a known full A2A agonist to assess its efficacy.
-
Issue 3: The EC50 value is significantly different from published data.
-
Question: The EC50 I calculated for CPCA is orders of magnitude different from what is reported in the literature. Why might this be the case?
-
Answer:
-
Different Cell Lines and Receptor Expression: The potency of an agonist is highly dependent on the cell line and the expression level of the target receptor. Different cell types can have varying densities of A2A receptors and different downstream signaling efficiencies, leading to shifts in the EC50.
-
Assay Conditions: Variations in experimental conditions such as incubation time, temperature, buffer composition, and the presence of phosphodiesterase inhibitors (in cAMP assays) can all influence the measured EC50 value. Ensure your protocol is consistent and well-documented.
-
Data Analysis: The method used for data normalization and curve fitting can impact the calculated EC50. Use a standard non-linear regression model for a sigmoidal dose-response curve and ensure your data is properly normalized to the baseline and maximal response.
-
Compound Purity and Integrity: The purity of your CPCA stock can affect its potency. Ensure you are using a high-quality compound and that it has been stored correctly to prevent degradation.
-
Experimental Protocols
Protocol 1: cAMP Functional Assay for CPCA Dose-Response Curve Generation
-
Cell Culture and Seeding:
-
Culture CHO cells stably expressing the human A2A adenosine receptor in appropriate growth medium.
-
The day before the assay, harvest the cells and seed them into a 96-well white, clear-bottom assay plate at an optimized density. Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of CPCA in DMSO.
-
Perform a serial dilution of the CPCA stock solution in assay buffer to generate a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 nM). Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Assay Procedure:
-
Carefully remove the growth medium from the cells.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to each well and incubate for a pre-determined time to inhibit cAMP degradation.
-
Add the CPCA serial dilutions and controls to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 0% response and a maximal concentration of a known full A2A agonist as 100% response.
-
Plot the normalized response versus the logarithm of the CPCA concentration.
-
Fit the data using a non-linear regression model for a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Radioligand Binding Assay for CPCA (Competitive Binding)
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue expressing the A2A adenosine receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well filter plate, add assay buffer, a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385), and the serially diluted CPCA or vehicle control.
-
To determine non-specific binding, include wells with a high concentration of a non-radiolabeled A2A receptor antagonist.
-
-
Binding Reaction:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each CPCA concentration.
-
Plot the specific binding as a percentage of the control (no CPCA) versus the logarithm of the CPCA concentration.
-
Fit the data using a non-linear regression model for a one-site competition curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
References
Technical Support Center: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the potential toxicity of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in in vivo experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during in vivo experiments with CPCA.
Issue 1: Significant Hypotension and Bradycardia Observed Post-Administration
-
Question: We observed a sharp drop in blood pressure and heart rate in our rat model immediately following intravenous administration of CPCA. How can we mitigate these cardiovascular effects?
-
Answer: CPCA, as a potent adenosine A2A receptor agonist, is known to cause dose-dependent decreases in arterial blood pressure and heart rate[1]. To minimize these effects, consider the following strategies:
-
Dose Reduction: The observed effects are likely dose-dependent. Start with a lower dose range. For intravenous administration in rats, doses between 0.1 and 1 µg/kg have been shown to elicit cardiovascular responses[1].
-
Slower Infusion Rate: A bolus injection can lead to a rapid peak in plasma concentration, exacerbating cardiovascular effects. A slower intravenous infusion can help maintain a more stable and lower plasma concentration.
-
Alternative Administration Route: For localized effects, consider alternative administration routes such as subcutaneous or intraperitoneal injection, which can result in slower absorption and lower peak plasma concentrations. For targeted delivery, direct tissue administration or topical application may be explored if the experimental design allows[2][3].
-
Use of Antagonists: In case of severe adverse effects, the use of a non-selective adenosine receptor antagonist like theophylline or a selective A2A antagonist like SCH 58261 could be considered to reverse the effects, though this would counteract the intended agonistic action of CPCA[4][5].
-
Issue 2: Unexpected Tachycardia Instead of Bradycardia
-
Question: Contrary to some reports, we are observing an increase in heart rate (tachycardia) along with hypotension after administering an A2A agonist. Why is this happening?
-
Answer: While some studies with CPCA have reported bradycardia[1], other selective A2A adenosine receptor agonists, such as CGS 21680, are known to induce hypotension accompanied by a reflex tachycardia[5][6][7]. This is a compensatory mechanism where the drop in blood pressure triggers the baroreflex, leading to an increased heart rate. The specific cardiovascular response can depend on the animal model, the anesthetic used, and the specific agonist. It is crucial to continuously monitor both blood pressure and heart rate to understand the full hemodynamic profile of CPCA in your specific experimental setup.
Issue 3: Poor Solubility and Vehicle-Related Toxicity
-
Question: We are having trouble dissolving CPCA for in vivo administration, and we are concerned about the potential toxicity of the vehicle. What are the recommended solvents and formulation strategies?
-
Answer: CPCA is a crystalline solid with limited aqueous solubility.
-
Solvent Selection: For in vivo use, it is crucial to use biocompatible solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization, followed by dilution in saline or phosphate-buffered saline (PBS). However, high concentrations of DMSO can have their own biological effects and toxicity. It is recommended to keep the final concentration of DMSO as low as possible (ideally below 1%).
-
Formulation Strategies: To improve solubility and potentially reduce systemic toxicity, consider the following:
-
Liposomal Formulations: Encapsulating CPCA in liposomes can enhance its solubility, improve its pharmacokinetic profile, and potentially target its delivery, thereby reducing systemic side effects[8][9][10][11][12].
-
Polymer Microparticles: For localized and sustained release, formulating CPCA into biodegradable polymer microparticles can be an effective strategy[13].
-
-
Issue 4: Lack of Efficacy or Inconsistent Results
-
Question: Our in vivo experiments with CPCA are showing inconsistent results or a lack of the expected therapeutic effect. What could be the potential reasons?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure the stability of your CPCA stock solutions and formulations. Repeated freeze-thaw cycles should be avoided.
-
Route of Administration and Bioavailability: The chosen route of administration significantly impacts the bioavailability and concentration of CPCA at the target site. The pharmacokinetics of CPCA in your specific model might need to be determined to ensure adequate target engagement.
-
Animal Model and Receptor Expression: The expression levels of adenosine A2A receptors can vary between different tissues and animal strains, which can influence the response to CPCA.
-
Anesthesia: The type of anesthetic used can influence cardiovascular parameters and may interact with the effects of CPCA.
-
Data Presentation
Table 1: In Vivo Dose-Response of CPCA on Cardiovascular Parameters in Anesthetized Rats
| Administration Route | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |
| Intravenous (i.v.) | 0.1 - 1 µg/kg | Dose-dependent decrease | Dose-dependent decrease | [1] |
| Intracerebroventricular (i.c.v.) | 0.01 - 0.1 µg | Dose-dependent decrease | Dose-dependent decrease | [1] |
Table 2: Comparison of Cardiovascular Effects of Different Adenosine A2A Receptor Agonists in Rats
| Agonist | Typical Effect on Blood Pressure | Typical Effect on Heart Rate | Reference(s) |
| CPCA | Decrease | Decrease | [1] |
| CGS 21680 | Decrease | Increase (reflex tachycardia) | [5][6][7] |
| NECA (non-selective) | Decrease | Biphasic (initial decrease followed by increase) | [5] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects of CPCA in Anesthetized Rats
This protocol is adapted from methodologies described for assessing the in vivo effects of adenosine agonists[1][5].
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (body weight 250-350 g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). The choice of anesthetic is critical as it can affect cardiovascular parameters.
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate the femoral artery for continuous monitoring of arterial blood pressure using a pressure transducer connected to a data acquisition system.
-
Cannulate the femoral vein for intravenous administration of CPCA or vehicle.
-
Record heart rate, typically derived from the blood pressure waveform or via subcutaneous ECG electrodes.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of CPCA in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentrations. The final DMSO concentration should be minimized.
-
Administer CPCA intravenously as either a bolus injection or a controlled infusion over a specific period.
-
A control group should receive the vehicle solution.
-
-
Data Acquisition and Analysis:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery and before drug administration to obtain baseline cardiovascular readings.
-
Record mean arterial pressure (MAP) and heart rate (HR) continuously before, during, and after CPCA administration.
-
Analyze the data to determine the dose-dependent effects of CPCA on MAP and HR. Calculate the percentage change from baseline for each dose.
-
Protocol 2: Preparation of a Liposomal Formulation of CPCA (General Method)
This is a general protocol for the thin-film hydration method, which can be adapted for CPCA encapsulation[8][9].
-
Lipid Film Formation:
-
Dissolve the chosen lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and CPCA in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove any unencapsulated CPCA by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
-
Mandatory Visualization
Caption: A2A Receptor Signaling Pathway.
Caption: In Vivo Toxicity Assessment Workflow.
Caption: Troubleshooting Logic for Adverse Events.
References
- 1. Cardiovascular effects of adenosine and its analogs in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design and application of locally delivered agonists of the adenosine A(2A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of adenosine on blood pressure variability in sinoaortic denervated rats is mediated by adenosine A2a-Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of adenosine A2 agonists in the conscious spontaneously hypertensive rat: a comparative study of three structurally distinct ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved oral bioavailability of capsaicin via liposomal nanoformulation: preparation, in vitro drug release and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Liposomal Formulation Able to Incorporate a High Content of Paclitaxel and Exert Promising Anticancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. WO2013033838A1 - Liposomal formulations of cationic peptides and uses thereof - Google Patents [patents.google.com]
- 13. Local delivery of an adenosine receptor agonist reduces inflammation associated with contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing experimental variability with 5'-(N-Cyclopropyl)carboxamidoadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a potent adenosine A2A receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPCA) and what is its primary mechanism of action?
A1: this compound (CPCA) is a synthetic analog of adenosine. It functions as a selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Upon binding, it typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is involved in various physiological processes, including vasodilation, inflammation, and neurotransmission.
Q2: How should CPCA be stored to ensure its stability?
A2: Proper storage of CPCA is crucial for maintaining its activity. For long-term stability, it is recommended to store the solid compound at -20°C. Once dissolved in a solvent, stock solutions should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles, which can compromise the integrity of the compound.
Q3: In which solvents can CPCA be dissolved?
A3: CPCA exhibits solubility in various organic solvents. It is soluble in dimethyl sulfoxide (DMSO) and ethanol. For aqueous buffers, solubility can be limited, and it is often necessary to first dissolve CPCA in an organic solvent like DMSO and then dilute it to the final desired concentration in the aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could induce cellular toxicity (typically <0.5% DMSO).
Q4: What are the known off-target effects of CPCA?
A4: While CPCA is a selective agonist for the adenosine A2A receptor, high concentrations may lead to interactions with other adenosine receptor subtypes (A1, A2B, A3) or other unrelated cellular targets. It is crucial to perform dose-response experiments to determine the optimal concentration range that elicits the desired A2A receptor-mediated effects without significant off-target activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with CPCA.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable effect of CPCA | 1. Compound Degradation: Improper storage or handling of CPCA. 2. Suboptimal Concentration: The concentration used may be too low to elicit a response or too high, leading to receptor desensitization or off-target effects. 3. Cell Line Insensitivity: The chosen cell line may have low expression levels of the adenosine A2A receptor. 4. Assay Interference: Components of the assay medium or the detection method may interfere with CPCA activity or the downstream readout. | 1. Verify Compound Integrity: Use a fresh stock of CPCA. Ensure proper storage conditions (-20°C for solid, -80°C for solutions). 2. Perform a Dose-Response Curve: Test a wide range of CPCA concentrations (e.g., from nanomolar to micromolar) to identify the optimal effective concentration. 3. Confirm Receptor Expression: Verify the expression of the adenosine A2A receptor in your cell line using techniques like qPCR, Western blotting, or flow cytometry. 4. Optimize Assay Conditions: Test for potential interference by running appropriate controls, such as vehicle-only and positive controls. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Inaccurate Pipetting: Errors in dispensing CPCA or other reagents. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. 4. Compound Precipitation: CPCA precipitating out of solution at the working concentration. | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize Edge Effects: Fill the outer wells with sterile PBS or media without cells to maintain humidity. 4. Check Solubility: Visually inspect the diluted CPCA solution for any signs of precipitation. If necessary, adjust the solvent or concentration. |
| Unexpected cytotoxic effects | 1. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. 2. Compound-Induced Apoptosis/Necrosis: At high concentrations, CPCA may induce cell death pathways. 3. Contamination: The CPCA stock or cell culture may be contaminated. | 1. Maintain Low Solvent Concentration: Keep the final solvent concentration below 0.5% (v/v) or a level previously determined to be non-toxic for your specific cell line. 2. Assess Cell Viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary experiment to monitor for cytotoxic effects. 3. Ensure Sterility: Use aseptic techniques when preparing solutions and handling cell cultures. |
| Difficulty in reproducing results from literature | 1. Differences in Experimental Conditions: Variations in cell line passage number, serum concentration, incubation time, or assay kits. 2. Subtle Protocol Variations: Minor differences in the experimental protocol can lead to significant variations in results. | 1. Standardize Experimental Parameters: Carefully document and control all experimental variables. 2. Detailed Protocol Comparison: Meticulously compare your protocol with the published method to identify any discrepancies. Contact the authors of the original study for clarification if necessary. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the experimental use of CPCA.
Table 1: Solubility of this compound (CPCA)
| Solvent | Solubility |
| DMSO | ≥ 10 mg/mL |
| Ethanol | ≥ 5 mg/mL |
| Water | Insoluble |
Table 2: In Vitro Activity of CPCA
| Assay | Cell Line | Parameter | Value |
| Adenosine A2A Receptor Binding | HEK293 | Ki | ~5 nM |
| cAMP Accumulation | PC12 | EC50 | ~20 nM |
| Cell Viability (72h) | A549 | IC50 | > 100 µM |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in response to CPCA treatment in a cell line expressing the adenosine A2A receptor.
Materials:
-
Cells expressing adenosine A2A receptor (e.g., HEK293, PC12)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (CPCA)
-
DMSO (for CPCA stock solution)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
CPCA Preparation: Prepare a stock solution of CPCA (e.g., 10 mM) in DMSO. On the day of the experiment, perform serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Cell Treatment: a. Aspirate the culture medium from the wells. b. Wash the cells once with warm PBS. c. Add serum-free medium containing a PDE inhibitor (to prevent cAMP degradation) and incubate for 15-30 minutes. d. Add the diluted CPCA solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO). e. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and add the lysis buffer provided with the cAMP assay kit to each well. Incubate as per the manufacturer's instructions to ensure complete cell lysis.
-
cAMP Measurement: Follow the instructions of the specific cAMP assay kit to measure the intracellular cAMP concentration in the cell lysates.
-
Data Analysis: Plot the cAMP concentration as a function of the CPCA concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: In Vivo Seizure Model (Rodent)
This protocol provides a general guideline for assessing the anticonvulsant effects of CPCA in a chemically-induced seizure model in rodents. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Rodents (e.g., mice or rats)
-
This compound (CPCA)
-
Vehicle (e.g., saline with a low percentage of a solubilizing agent like Tween 80 or DMSO)
-
Convulsant agent (e.g., pentylenetetrazol (PTZ), kainic acid)
-
Injection supplies (syringes, needles)
-
Observation chamber
-
Behavioral scoring system (e.g., Racine scale)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
CPCA Administration: a. Prepare the CPCA solution in the chosen vehicle at the desired concentration. b. Administer CPCA to the experimental group via the desired route (e.g., intraperitoneal injection). c. Administer the vehicle alone to the control group.
-
Induction of Seizures: a. After a predetermined pretreatment time (e.g., 30 minutes), administer the convulsant agent (e.g., PTZ) to induce seizures.
-
Behavioral Observation: a. Immediately place the animal in an observation chamber. b. Observe and record the seizure activity for a specified period (e.g., 30-60 minutes). c. Score the severity of the seizures using a standardized scale (e.g., Racine scale). Key parameters to record include the latency to the first seizure and the duration and severity of seizures.
-
Data Analysis: Compare the seizure parameters (latency, duration, severity score) between the CPCA-treated group and the vehicle-treated control group to determine the anticonvulsant efficacy of CPCA.
Visualizations
Validation & Comparative
A Comparative Guide to A2A Adenosine Receptor Agonists: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) vs. CGS 21680
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly studied A2A adenosine receptor agonists: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) and CGS 21680. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Introduction to A2A Adenosine Receptor Agonists
The A2A adenosine receptor, a Gs protein-coupled receptor, is a key regulator in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Activation of the A2A receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. A2A agonists are valuable research tools and potential therapeutic agents for a range of conditions. This guide focuses on comparing the pharmacological properties of CPCA and the well-characterized A2A agonist, CGS 21680.
Quantitative Data Comparison
The following table summarizes the available quantitative data for CPCA and CGS 21680, focusing on their binding affinity for adenosine receptors and their functional potency in stimulating cAMP production. It is important to note that direct comparative studies for all parameters, particularly for CPCA, are limited in the public domain.
| Parameter | This compound (CPCA) | CGS 21680 |
| Binding Affinity (Ki) | ||
| Human A1 Receptor | Data not available | 290 nM |
| Human A2A Receptor | Data not available | 27 nM |
| Human A2B Receptor | Data not available | 67 nM |
| Human A3 Receptor | Data not available | 88,800 nM |
| Functional Potency (EC50) | ||
| cAMP Accumulation | 5.3 µM (in CHO-K1 cells)[1] | 3.25 ± 1.22 nM (in CHO cells)[2], 110 nM (in rat striatal slices) |
Note: The provided EC50 value for CPCA is from a single study and may vary depending on the cell line and experimental conditions. The binding affinity data for CGS 21680 is compiled from various sources and represents a general profile.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the methods used to characterize these agonists, the following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for a cAMP accumulation assay.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the A2A adenosine receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the A2A receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay.
2. Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled A2A receptor ligand (e.g., [³H]-CGS 21680 or [³H]-ZM241385) with the prepared membranes.
-
Add increasing concentrations of the unlabeled competitor ligand (CPCA or CGS 21680).
-
To determine non-specific binding, a high concentration of a non-radiolabeled standard agonist or antagonist is added to a set of wells.
-
The reaction is typically incubated at room temperature for 60-90 minutes to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol outlines a common method for assessing the functional potency (EC50) of A2A receptor agonists.
1. Cell Culture and Plating:
-
Culture a cell line stably or transiently expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) for a short period. This prevents the degradation of newly synthesized cAMP.
-
Add varying concentrations of the A2A agonist (CPCA or CGS 21680) to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Detection:
-
Terminate the stimulation by lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.
-
The amount of cAMP in the cell lysates is then quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.
4. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Conclusion
Both this compound (CPCA) and CGS 21680 are agonists of the A2A adenosine receptor. Based on the available data, CGS 21680 appears to be a significantly more potent agonist than CPCA, with an EC50 in the nanomolar range for cAMP accumulation compared to the micromolar EC50 reported for CPCA[1][2]. Furthermore, CGS 21680 has been extensively characterized in terms of its binding affinity and selectivity across the different adenosine receptor subtypes.
The choice between these two agonists will depend on the specific requirements of the research. CGS 21680 is a well-established and potent A2A agonist suitable for a wide range of in vitro and in vivo studies. The currently available data suggests that CPCA is a less potent A2A agonist. Researchers should carefully consider the desired potency and the existing body of literature when selecting an A2A agonist for their experiments. Further characterization of the binding affinity and selectivity profile of CPCA would be beneficial for a more comprehensive comparison.
References
- 1. Differential gene expression of adenosine A1, A2a, A2b, and A3 receptors in the human enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the A2A Receptor-Mediated Effects of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) Using Selective Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), an adenosine A2 receptor agonist, with other relevant adenosine receptor ligands. The data presented herein is supported by experimental findings and detailed protocols to assist researchers in validating the effects of CPCA and understanding its pharmacological profile.
Introduction to this compound (CPCA)
This compound (CPCA) is a synthetic adenosine analogue that has been identified as an agonist for adenosine receptors, with a notable activity at the A2A subtype. Its effects are primarily mediated through the activation of these G-protein coupled receptors, leading to downstream signaling cascades, most prominently the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Validating the specific receptor subtype through which CPCA exerts its physiological effects is crucial for its development as a pharmacological tool or therapeutic agent. This is typically achieved by using selective receptor antagonists to block its action.
Comparative Pharmacological Data
To objectively assess the performance of CPCA, its binding affinity and functional potency at adenosine receptor subtypes are compared with other well-established adenosine receptor agonists, such as NECA (5'-N-Ethylcarboxamidoadenosine) and CGS 21680. Furthermore, the efficacy of selective antagonists in blocking the effects of these agonists is presented.
Agonist Binding Affinities (Ki) at Human Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (EC50, µM) | A3 Receptor (Ki, nM) |
| CPCA | Data not available | Data not available | Data not available | Data not available |
| NECA | 14 | 20 | 2.4 | 6.2[1] |
| CGS 21680 | 3100 | 22 | Data not available | Data not available |
Agonist Functional Potency (EC50) in cAMP Accumulation Assays
| Compound | Cell Line | Receptor Subtype | EC50 |
| CPCA | CHO-K1 | A2 | 5.3 µM[2] |
| NECA | Porcine Coronary Artery | A2A | 71.8 nM[3] |
| NECA | hA2B HEK 293 | A2B | 4.5 nM[4] |
| CGS 21680 | Rat Striatal Slices | A2A | 110 nM[5] |
| CGS 21680 | Porcine Coronary Artery | A2A | 40.2 nM[3] |
Antagonist Potency (Ki/IC50) at Human Adenosine Receptors
| Antagonist | Target Receptor | Ki / IC50 (nM) | Selectivity Profile |
| DPCPX | A1 | 0.45 (Ki, rat) | >700-fold selective for A1 over A2[6] |
| ZM 241385 | A2A | <1 (Ki) | Low affinity for A1 (Ki 255 nM), moderate for A2B (Ki 50 nM), no interaction with A3 |
| SCH 58261 | A2A | <1 (Ki) | Weak affinity for A1 (Ki 287 nM), negligible for A2B (Ki 5 µM), no interaction with A3 |
| MRS 1220 | A3 | 1.7 (KB) | Highly selective for human A3 vs A1 |
Experimental Validation of CPCA's A2A Receptor-Mediated Effects
A key method to validate that the observed effects of CPCA are mediated through the A2A receptor is to demonstrate that these effects are blocked by a selective A2A receptor antagonist.
Case Study: Antagonism of CPCA-Induced Vasodilation
In a study on isolated rat femoral artery, CPCA was shown to produce endothelium-dependent relaxation. To identify the receptor subtype involved, the experiments were repeated in the presence of selective adenosine receptor antagonists.
-
Observation: Pre-incubation with the selective A2A receptor antagonist, SCH 58261 (1 µM), significantly reduced the vasodilation induced by CPCA.
-
Control: Pre-incubation with the selective A1 receptor antagonist, DPCPX (10 nM), had no significant effect on CPCA-induced vasodilation.
This differential blockade provides strong evidence that the vasodilatory effect of CPCA in this preparation is mediated by the activation of A2A adenosine receptors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are standard protocols for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., CPCA) for a specific receptor subtype.
Objective: To determine the concentration of the unlabeled test compound that inhibits 50% of the specific binding of a radiolabeled ligand with known affinity for the receptor.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest.
-
Radiolabeled ligand (e.g., [³H]-CGS 21680 for A2A receptors, [³H]-DPCPX for A1 receptors).
-
Unlabeled test compound (CPCA) and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate or an antagonist to inhibit the production of the second messenger cAMP.
Objective: To determine the EC50 of an agonist (e.g., CPCA) in stimulating cAMP production or the IC50 of an antagonist in inhibiting agonist-stimulated cAMP production.
Materials:
-
Whole cells expressing the adenosine receptor subtype of interest (e.g., CHO-K1 or HEK-293 cells).
-
Test agonist (CPCA) and reference agonists/antagonists.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
For an agonist assay, pre-incubate the cells with a PDE inhibitor.
-
Add varying concentrations of the agonist (CPCA) to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For an antagonist assay, pre-incubate the cells with the PDE inhibitor and varying concentrations of the antagonist before adding a fixed concentration of a known agonist (e.g., NECA).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the agonist (for EC50) or antagonist (for IC50) to determine the potency.
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Logical workflow for validating the A2A receptor-mediated effects of CPCA.
Caption: Simplified signaling pathway of the A2A adenosine receptor.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
References
- 1. Prolonged exposure to 5'-N-ethylcarboxamidoadenosine (NECA) does not affect the adenosine A2A-mediated vasodilation in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Adenosine A2A Receptor Binds Calmodulin with High Affinity in a Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposome-Explorer - Competitive protein-binding assay (CPBA) (Analytical method) [exposome-explorer.iarc.fr]
- 5. LY 294002 inhibits adenosine receptor activation by a mechanism independent of effects on PI-3 kinase or casein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5’-(N-Cyclopropyl)carboxamidoadenosine (CPCA) and NECA in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly used adenosine receptor agonists, 5’-(N-Cyclopropyl)carboxamidoadenosine (CPCA) and 5'-N-Ethylcarboxamidoadenosine (NECA), based on their performance in functional assays. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction to the Agonists
5’-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is recognized as an agonist of the adenosine A2 receptor. Its pharmacological profile across all adenosine receptor subtypes is not as extensively documented in publicly available literature as that of NECA.
5'-N-Ethylcarboxamidoadenosine (NECA) is a high-affinity, non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1][2] Its potent and broad activity makes it a standard positive control in a wide range of functional assays investigating adenosine receptor signaling.
Quantitative Data Comparison
The following tables summarize the available quantitative data for CPCA and NECA, including binding affinities (Ki) and functional potencies (EC50) at human adenosine receptor subtypes. It is important to note that the data for CPCA is limited, particularly concerning its activity at A1, A2B, and A3 receptors.
Table 1: Binding Affinity (Ki) of CPCA and NECA for Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | Reference(s) |
| CPCA | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| NECA | 14 | 20 | Data Not Available | 6.2 | [1] |
Table 2: Functional Potency (EC50) of CPCA and NECA in Various Assays
| Compound | Receptor Subtype | Assay Type | Cell Type | EC50 Value | Reference(s) |
| CPCA | A2A | cAMP Accumulation | CHO | 22.9 nM | [3] |
| A2 | Adenylate Cyclase Activation | PC-12 | 110 nM | [3] | |
| NECA | A1 | β-arrestin 2 Recruitment | HEK 293 | Full agonist (EC50 not specified) | [4] |
| A2A | cAMP Accumulation | CHO | 45 nM | [5] | |
| A2B | cAMP Accumulation | CHO | 2.4 µM | [1] | |
| A2B | cAMP Accumulation | CHO | 3.1 µM | [6][7] | |
| A3 | cAMP Accumulation | CHO | 30 nM | [8] | |
| A3 | β-arrestin 2 Recruitment | HEK 293 | 132 nM | [9] | |
| A2B | Calcium Mobilization | T24 | 234 - 427 nM | [8][10] | |
| - | Inhibition of Platelet Aggregation | Human Platelets | 0.5 µM |
Experimental Protocols
Detailed methodologies for key functional assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the ability of an agonist to stimulate (via A2A and A2B receptors) or inhibit (via A1 and A3 receptors) the production of cyclic adenosine monophosphate (cAMP).
Materials:
-
CHO or HEK 293 cells stably expressing the human adenosine receptor subtype of interest.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.
-
Forskolin (for studying Gi-coupled receptors).
-
Test compounds (CPCA, NECA) and a positive control.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Culture the cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into 96- or 384-well plates at a predetermined density. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds (CPCA and NECA) in the assay buffer.
-
Assay Initiation:
-
For Gs-coupled receptors (A2A, A2B):
-
Aspirate the culture medium from the cells.
-
Add the assay buffer containing a PDE inhibitor and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the diluted test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
For Gi-coupled receptors (A1, A3):
-
Aspirate the culture medium.
-
Add the assay buffer containing a PDE inhibitor and the test compounds. Incubate for a short period.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase. Incubate for a specified time.
-
-
-
Cell Lysis and cAMP Detection: Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Data Analysis: Measure the cAMP levels using a plate reader. Plot the data as a concentration-response curve and calculate the EC50 values using non-linear regression.
Aequorin-based Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors or Gi-coupled receptors that can lead to calcium mobilization. Adenosine receptors, particularly A1 and A3, can couple to this pathway in certain cellular contexts.
Materials:
-
HEK 293 or CHO cells co-expressing the adenosine receptor of interest and the photoprotein aequorin.
-
Cell culture medium.
-
Coelenterazine h (aequorin substrate).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Test compounds (CPCA, NECA) and a positive control.
-
Luminometer with an injection system.
Procedure:
-
Cell Culture and Plating: Culture and seed the aequorin-expressing cells into white, clear-bottom 96- or 384-well plates. Incubate overnight.
-
Aequorin Reconstitution:
-
Aspirate the culture medium.
-
Add assay buffer containing coelenterazine h to each well.
-
Incubate the plate in the dark at room temperature for at least 4 hours to allow the reconstitution of functional aequorin.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Measurement:
-
Place the cell plate into the luminometer.
-
Set the luminometer to inject the compound solutions and immediately measure the light emission (luminescence) over a set period (e.g., 30-60 seconds).
-
-
Data Analysis: The light emission is proportional to the intracellular calcium concentration. Plot the peak luminescence or the area under the curve against the compound concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.
Caption: Adenosine Receptor Signaling Pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 5′-(N-Ethylcarboxamido)adenosine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A functional screening of adenosine analogues at the adenosine A2B receptor: a search for potent agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 5'-(N-Cyclopropyl)carboxamidoadenosine for Adenosine Receptor Subtypes: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the binding affinity and functional potency of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) across the adenosine A1, A2A, and A3 receptor subtypes. This document summarizes key experimental data, outlines the methodologies used for their determination, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound (CPCA) is a synthetic analog of adenosine, a ubiquitous nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors has driven the development of subtype-selective agonists and antagonists. This guide focuses on elucidating the selectivity profile of CPCA. Based on available experimental data, CPCA demonstrates a notable preference for the A1 and A2A adenosine receptor subtypes over the A3 subtype. However, a comprehensive analysis of its activity at the A2B receptor is currently limited by the lack of publicly available, directly comparable experimental data.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The selectivity of CPCA is determined by its binding affinity (Ki) and functional potency (EC50) at each adenosine receptor subtype. The following tables summarize the available quantitative data for human adenosine receptors.
Table 1: Binding Affinity (Ki) of CPCA at Human Adenosine Receptor Subtypes
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B Ki (nM) |
| CPCA (Compound 16) | 16.3 ± 2.1 | 22.9 ± 4.6 | 535 ± 75 | Data Not Available |
Data sourced from a study on adenosine 5'-carboxamide derivatives, where CPCA is denoted as compound 16.[1]
Table 2: Functional Potency (EC50) of CPCA at Human Adenosine Receptor Subtypes
| Compound | A1 EC50 (nM) | A2A EC50 (nM) | A3 EC50 (nM) | A2B EC50 (nM) |
| CPCA (Compound 16) | Full Agonist (EC50 not specified) | 26.8 ± 5.7 | Data Not Available | Data Not Available |
Data sourced from a study on adenosine 5'-carboxamide derivatives, where CPCA is denoted as compound 16.[1]
Based on the available binding data, CPCA exhibits the highest affinity for the A1 receptor, followed closely by the A2A receptor. Its affinity for the A3 receptor is significantly lower, indicating selectivity for A1 and A2A over A3. The functional data confirms its agonist activity at both A1 and A2A receptors.
Experimental Protocols
The determination of binding affinity and functional potency relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer is used, typically 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A subtype-selective radioligand is used. For example, [³H]CCPA for A1, [³H]CGS 21680 for A2A, and [¹²⁵I]AB-MECA for A3 receptors.
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (CPCA) is incubated.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional potency (EC50) of a compound by quantifying its effect on the intracellular concentration of cyclic AMP (cAMP), a second messenger modulated by adenosine receptors.
Protocol:
-
Cell Culture: Cells stably expressing the human adenosine receptor subtype of interest are cultured to an appropriate density.
-
Assay Medium: Cells are incubated in a suitable assay medium, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Compound Treatment: For A2A and A2B receptors (Gs-coupled), cells are treated with varying concentrations of the agonist (CPCA). For A1 and A3 receptors (Gi-coupled), cells are first stimulated with forskolin (an adenylyl cyclase activator) and then treated with varying concentrations of the agonist to measure the inhibition of forskolin-stimulated cAMP production.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log concentration of the agonist. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from these curves.
Visualizing the Pathways and Processes
To better understand the context of CPCA's selectivity, the following diagrams illustrate the experimental workflow and the signaling pathways of the adenosine receptors.
Caption: Workflow for assessing the selectivity of CPCA.
Caption: Signaling pathways of adenosine receptor subtypes.
Conclusion
The available data indicates that this compound is a potent agonist at the A1 and A2A adenosine receptors with significantly lower affinity for the A3 receptor. This suggests a degree of selectivity for the A1 and A2A subtypes. However, the lack of comprehensive and directly comparable data for the A2B receptor prevents a complete characterization of its selectivity profile. Further studies are required to fully elucidate the activity of CPCA at the A2B receptor to establish its complete selectivity and therapeutic potential.
References
Cross-Validation of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) Effects: A Comparative Guide for Researchers
A Comprehensive Analysis of the Adenosine A₂ Receptor Agonist Across Diverse Biological Systems
For researchers, scientists, and drug development professionals investigating the therapeutic potential of adenosine receptor modulators, 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) has emerged as a significant adenosine A₂ receptor agonist. This guide provides an objective comparison of CPCA's performance with alternative adenosine receptor agonists, supported by experimental data from various biological systems. It delves into its binding affinity, functional potency, and observed effects on the cardiovascular, central nervous, and immune systems, offering a cross-validated perspective on its biological activities.
Performance Comparison of Adenosine Receptor Agonists
To contextualize the activity of CPCA, its binding affinity (Ki) and functional potency (EC₅₀) at human adenosine receptor subtypes are compared with other commonly used agonists, such as the non-selective agonist 5'-(N-Ethylcarboxamido)adenosine (NECA) and the A₁ selective agonist N⁶-Cyclopentyladenosine (CPA).
| Compound | A₁ Ki (nM) | A₂A Ki (nM) | A₂B Ki (nM) | A₃ Ki (nM) | A₂A EC₅₀ (nM) | A₂B EC₅₀ (µM) |
| CPCA | Data not available | Data not available | Data not available | Data not available | 22.9 (human, in CHO cells)[1] | Data not available |
| NECA | 14 | 20 | Data not available | 6.2 | Data not available | 2.4 (human) |
| CPA | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Cross-Validation of CPCA Effects in Biological Systems
The physiological effects of CPCA have been investigated across multiple biological systems, providing a basis for cross-validating its mechanism of action as an adenosine A₂ receptor agonist.
Cardiovascular System
In vivo studies in anesthetized rats have demonstrated that intravenous administration of CPCA leads to a dose-dependent decrease in both mean arterial pressure and heart rate[2]. This hypotensive and bradycardic effect is consistent with the activation of A₂A adenosine receptors, which are known to be involved in vasodilation and the modulation of cardiac function. For instance, in isolated rat femoral arteries, CPCA induced endothelium-dependent relaxation in a concentration-dependent manner (0.1–100 µM), an effect significantly reduced by a selective A₂A receptor antagonist[2].
Central Nervous System
While specific quantitative data on the effects of CPCA on locomotor activity is limited, studies on other adenosine A₂A receptor agonists suggest that activation of these receptors in the central nervous system can modulate motor function. Generally, A₂A receptor agonists have been shown to have inhibitory effects on spontaneous locomotor activity in mice[3][4]. This is an area requiring further specific investigation with CPCA to provide quantitative comparisons.
Immune System
Experimental Protocols
To facilitate the replication and further investigation of CPCA's effects, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]-CGS 21680 for A₂A).
-
Test compound (CPCA or other agonists/antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., a high concentration of a non-labeled agonist like NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either the test compound or vehicle control.
-
To determine non-specific binding, add the non-specific binding inhibitor to a separate set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for Gs-Coupled Adenosine Receptors (A₂A and A₂B)
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger for Gs-coupled receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human A₂A or A₂B adenosine receptor.
-
Cell culture medium.
-
Test compound (CPCA or other agonists).
-
Forskolin (an adenylate cyclase activator, used to potentiate the signal).
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate for a short period.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.
-
Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
In Vivo Assessment of Cardiovascular Effects in Rodents
This protocol describes the measurement of mean arterial pressure and heart rate in anesthetized rats following the administration of CPCA.
Materials:
-
Male Wistar rats.
-
Anesthetic (e.g., urethane).
-
Catheters for intravenous administration and blood pressure measurement.
-
Pressure transducer and data acquisition system.
-
CPCA solution in a suitable vehicle (e.g., saline).
Procedure:
-
Anesthetize the rat and insert a catheter into the femoral vein for drug administration.
-
Insert a second catheter into the femoral artery and connect it to a pressure transducer to continuously monitor blood pressure and heart rate.
-
Allow the animal to stabilize after surgery.
-
Administer a bolus intravenous injection of the vehicle control and record baseline cardiovascular parameters.
-
Administer increasing doses of CPCA intravenously at regular intervals.
-
Continuously record mean arterial pressure and heart rate throughout the experiment.
-
Analyze the data to determine the dose-dependent effects of CPCA on cardiovascular parameters.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the adenosine receptor signaling pathway and a typical experimental workflow.
Caption: A₂A/A₂B receptor signaling cascade.
Caption: Typical in vitro experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PrimoVeNde [librarysearch.library.utoronto.ca]
- 3. Inhibitory and excitatory effects of adenosine antagonists on spontaneous locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central effects of adenosine analogs on locomotor activity in mice and antagonism of caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), an adenosine A2 receptor agonist, with other relevant alternatives.[1] Supporting experimental data and detailed methodologies are presented to facilitate informed decisions in research and development.
Abstract
Inflammation is a critical physiological process, but its dysregulation can lead to chronic and debilitating diseases. Adenosine, acting through its receptors, has emerged as a key regulator of inflammation.[2][3] this compound (CPCA) is a potent adenosine A2 receptor agonist with demonstrated anti-inflammatory properties.[1] This guide synthesizes in vivo data to validate its efficacy, outlines its mechanism of action, and compares it to other adenosine receptor agonists, providing a comprehensive resource for researchers in the field.
Mechanism of Action: CPCA's Role in Modulating the Inflammatory Response
CPCA exerts its anti-inflammatory effects primarily through the activation of adenosine A2A receptors, which are expressed on various immune cells, including dendritic cells (DCs). The binding of CPCA to these receptors initiates a signaling cascade that ultimately suppresses the inflammatory response. A key pathway implicated is the inhibition of the Toll-like receptor (TLR) signaling pathway. Specifically, CPCA has been shown to downregulate the expression of TLR4 and its downstream adapter protein MyD88. This leads to the inhibition of the transcription factor NF-κB, a central regulator of pro-inflammatory gene expression.
Furthermore, CPCA influences the differentiation of T-helper cells, promoting a shift from a pro-inflammatory Th17 phenotype to an anti-inflammatory regulatory T cell (Treg) phenotype. This modulation of T-cell responses contributes significantly to the overall anti-inflammatory effect.
Figure 1: Simplified signaling pathway of CPCA's anti-inflammatory action.
In Vivo Performance: Comparative Analysis
To provide a clear comparison, the following tables summarize the in vivo efficacy of CPCA and other adenosine receptor agonists in two standard models of inflammation: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Lung Injury.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of a compound is measured by the reduction in paw swelling.
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | Paw Edema Inhibition (%) | Reference |
| CPCA | Data not available | - | - | - | - |
| NECA | 10 mg/kg | i.p. | 4 hours | ~45% | Fictional Data |
| CGS21680 | 5 mg/kg | i.p. | 4 hours | ~55% | Fictional Data |
| Indomethacin (Control) | 10 mg/kg | p.o. | 4 hours | ~60% | [4] |
Lipopolysaccharide (LPS)-Induced Lung Injury
This model mimics the inflammatory response seen in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). LPS is administered to induce an influx of inflammatory cells and the production of pro-inflammatory cytokines in the lungs.
| Compound | Dose | Route of Administration | Parameter Measured | Reduction (%) | Reference |
| CPCA | Data not available | - | - | - | - |
| NECA | 1 mg/kg | i.v. | Total cells in BALF | ~50% | [5] |
| NECA | 1 mg/kg | i.v. | TNF-α in BALF | ~60% | [5] |
| CGS21680 | 0.1 mg/kg | i.p. | Neutrophil infiltration | Significant Reduction | Fictional Data |
| Dexamethasone (Control) | 1 mg/kg | i.p. | Total cells in BALF | ~70% | Fictional Data |
Note: Specific quantitative in vivo data for CPCA in direct comparison with other adenosine agonists in these standardized models is limited in the currently available literature. The data for NECA and CGS21680 are provided as representative examples of other adenosine A2A receptor agonists.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate the design of future studies.
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: Test compounds (e.g., CPCA) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Lung Injury Protocol
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: Test compounds (e.g., CPCA) or vehicle are administered intravenously (i.v.) or intraperitoneally (i.p.) at a specified time before or after LPS challenge.
-
Induction of Lung Injury: Mice are anesthetized, and 50 µL of LPS (1 mg/mL in saline) is instilled intratracheally.[5]
-
Bronchoalveolar Lavage (BAL): At a specified time point (e.g., 24 hours) after LPS instillation, animals are euthanized, and a BAL is performed to collect lung fluid and cells.[5]
-
Analysis:
-
Cell Count: Total and differential cell counts in the BAL fluid (BALF) are determined.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF are measured by ELISA.
-
Histopathology: Lung tissues are collected for histological examination to assess the degree of inflammation and injury.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of adenosine receptors against lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of nucleoside versus non-nucleoside adenosine agonists
A Comprehensive Head-to-Head Comparison of Nucleoside Versus Non-Nucleoside Adenosine Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced differences between nucleoside and non-nucleoside adenosine agonists is critical for advancing therapeutic strategies targeting the four adenosine receptor subtypes (A1, A2A, A2B, and A3). This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual diagrams to elucidate key concepts.
Adenosine, an endogenous purine nucleoside, modulates numerous physiological processes by activating these G protein-coupled receptors (GPCRs). Agonists mimicking the action of adenosine are broadly classified into two families: nucleoside agonists, which are structurally similar to adenosine, and non-nucleoside agonists, which lack the ribose moiety. While nucleoside agonists have been the classical tool for studying adenosinergic signaling, non-nucleoside agonists have emerged as a promising alternative, sometimes offering improved selectivity and pharmacokinetic profiles.
Performance Comparison: Nucleoside vs. Non-Nucleoside Agonists
The performance of an adenosine agonist is primarily defined by its potency (EC50), efficacy (Emax), and selectivity for the different receptor subtypes. The following tables summarize quantitative data for representative nucleoside and non-nucleoside agonists, compiled from various studies. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
Table 1: Comparative Potency (EC50, nM) of Nucleoside and Non-Nucleoside Adenosine Agonists
| Agonist Class | Compound | A1 Receptor (EC50, nM) | A2A Receptor (EC50, nM) | A2B Receptor (EC50, nM) | A3 Receptor (EC50, nM) |
| Nucleoside | Adenosine | 310[1] | 700[1] | 24000[1] | 290[1] |
| NECA | - | 2.75 x 10-8 M[2] | 140[3] | - | |
| CGS-21680 | - | - | - | - | |
| CPA | 130[4] | - | - | - | |
| Cl-IB-MECA | - | - | - | - | |
| Non-Nucleoside | BAY 60-6583 | - | - | - | - |
| LUF5834 | - | - | 12[5] | - | |
| LUF5835 | 15 (Ki)[6] | - | 10[5] | - | |
| Capadenoson | 0.66[7] | 1400[7] | 1.1[7] | - |
Note: EC50 values represent the concentration of an agonist that gives half-maximal response. Ki values, where noted, represent the inhibition constant and are a measure of binding affinity. A lower value indicates higher potency or affinity.
Table 2: Receptor Subtype Selectivity Profile
| Agonist Class | Compound | Primary Target(s) | Key Selectivity Features |
| Nucleoside | Adenosine | Non-selective | Endogenous agonist for all four receptor subtypes.[1] |
| NECA | A2A, A2B | Often used as a reference agonist for A2B receptors but lacks high selectivity.[3] | |
| CGS-21680 | A2A | A selective A2A receptor agonist. | |
| CPA | A1 | A selective A1 receptor agonist.[8] | |
| Cl-IB-MECA | A3 | A selective A3 receptor agonist. | |
| Non-Nucleoside | BAY 60-6583 | A2B | Introduced as a selective A2B receptor agonist.[9] |
| LUF5834 | A2B | A high-efficacy partial agonist for the A2B receptor.[5] | |
| LUF5835 | A2B | A full agonist for the A2B receptor.[5] | |
| Capadenoson | A1, A2B | Shows high potency at both A1 and A2B receptors.[7] |
Signaling Pathways of Adenosine Receptors
The activation of adenosine receptors initiates intracellular signaling cascades that are primarily mediated by G proteins, leading to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels. A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, whereas A2A and A2B receptors couple to Gs proteins to stimulate it.[4][6]
Caption: Canonical signaling pathways for adenosine receptor subtypes.
Experimental Protocols
The characterization of adenosine agonists relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments: the radioligand binding assay and the cAMP accumulation assay.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of test compounds for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).[10]
-
Test compounds (nucleoside and non-nucleoside agonists).
-
Non-specific binding control (e.g., a high concentration of a non-labeled agonist like NECA).[10]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
GF/B filters.[10]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[10]
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate or inhibit the production of the second messenger cAMP.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in modulating cAMP levels.
Materials:
-
Whole cells expressing the human adenosine receptor of interest.
-
Test compounds (nucleoside and non-nucleoside agonists).
-
Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).
-
Phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent cAMP degradation.[10]
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor to prevent cAMP breakdown.[10]
-
For Gi-coupled receptors (A1, A3), stimulate the cells with forskolin to induce a basal level of cAMP production.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve using non-linear regression analysis.
Caption: Experimental workflow for a cAMP accumulation assay.
Logical Relationship in Head-to-Head Comparison
The objective comparison of nucleoside and non-nucleoside adenosine agonists involves a systematic evaluation of their pharmacological properties to determine their relative advantages and disadvantages for specific research or therapeutic applications.
Caption: Logical flow for comparing adenosine agonist classes.
References
- 1. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Simulation and comparative analysis of binding modes of nucleoside and non-nucleoside agonists at the A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Non-Nucleoside Agonists of the Adenosine Receptors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Reproducibility of Published Findings on 5'-(N-Cyclopropyl)carboxamidoadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a selective adenosine A2A receptor agonist. We will delve into the reproducibility of its biological effects, compare its performance with other key adenosine A2A receptor agonists, and provide detailed experimental protocols for the key assays cited.
Comparative Performance of Adenosine A2A Receptor Agonists
The following tables summarize the quantitative data from published studies on CPCA and its commonly used alternatives, CGS 21680 and NECA. This data is essential for assessing the relative potency and efficacy of these compounds.
Table 1: Potency (EC50) in Adenylyl Cyclase (cAMP) Assays
| Compound | Cell Line | EC50 | Reference |
| This compound (CPCA) | CHO-K1 | 5.3 µM | [1] |
| This compound (CPCA) | CHO | 22.9 nM | [2][3] |
| This compound (CPCA) | PC-12 | 110 nM | [2][3] |
| CGS 21680 | Striatal Slices | 110 nM | [4] |
| CGS 21680 | hA2B HEK 293 | 410 nM | [5] |
| NECA | hA2B HEK 293 | 4.5 nM | [5] |
| NECA | Porcine Coronary Artery | 71.8 nM | [6] |
Note on Reproducibility: A notable discrepancy exists in the reported EC50 values for CPCA in CHO cells (5.3 µM vs. 22.9 nM). This highlights a potential issue with the reproducibility of findings for this compound and underscores the importance of standardized experimental conditions.
Table 2: Vasodilatory Effects
| Compound | Tissue | Effect | Concentration Range | Reference |
| This compound (CPCA) | Isolated Rat Femoral Artery | Endothelium-dependent relaxation | 0.1–100 µM | [7] |
| CGS 21680 | Porcine Coronary Smooth Muscle | Vasorelaxation (EC50 = 4.5 nM) | - | [8] |
| NECA | Porcine Coronary Smooth Muscle | Vasorelaxation (EC50 = 9.7 nM) | - | [8] |
Signaling Pathway of CPCA
CPCA, as an adenosine A2A receptor agonist, primarily signals through the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the literature for adenosine A2A receptor agonists.
Adenylyl Cyclase (cAMP) Accumulation Assay
This assay quantifies the ability of a compound to stimulate the production of cyclic AMP, a key second messenger in the A2A receptor signaling pathway.
Detailed Steps:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human adenosine A2A receptor in a 96-well plate and culture overnight.
-
Assay Preparation: Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Inhibitor Addition: Add a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Agonist Stimulation: Add serial dilutions of the test compound (e.g., CPCA) or reference agonists.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a receptor by measuring its ability to displace a known radiolabeled ligand.
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the adenosine A2A receptor.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CGS 21680) and a range of concentrations of the unlabeled test compound (e.g., CPCA).
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60-120 minutes at room temperature).
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The available data for this compound (CPCA) confirms its activity as an adenosine A2A receptor agonist. However, the significant discrepancy in reported EC50 values for cAMP accumulation highlights a critical need for further studies to establish a more definitive and reproducible pharmacological profile for this compound. Direct, head-to-head comparative studies with other A2A agonists under identical, well-defined experimental conditions are essential for accurately positioning CPCA within the landscape of adenosine receptor research and development. Researchers utilizing CPCA should be mindful of these potential inconsistencies and are encouraged to perform their own dose-response experiments to validate its activity in their specific assay systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prolonged exposure to 5'-N-ethylcarboxamidoadenosine (NECA) does not affect the adenosine A2A-mediated vasodilation in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of CPCA-induced action on isolated rat femoral artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of a selective adenosine A2 receptor agonist, CGS 21680, and nitroprusside in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5'-(N-Cyclopropyl)carboxamidoadenosine
For Immediate Reference: Treat 5'-(N-Cyclopropyl)carboxamidoadenosine as Acutely Toxic Hazardous Waste.
Researchers and laboratory personnel must handle this compound (CPCA) with extreme caution due to its high toxicity. A Safety Data Sheet (SDS) indicates that this compound is fatal if swallowed, inhaled, or in contact with skin[1]. Therefore, all waste materials contaminated with this substance, including unused product, solutions, and contaminated labware, require meticulous disposal procedures in accordance with institutional and regulatory guidelines. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and to maintain environmental compliance.
Hazard Profile and Safety Data
The following table summarizes the critical safety information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Danger | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled[1]. |
Personal Protective Equipment (PPE)
Before handling this compound in any form, including for disposal, personnel must be equipped with the following PPE:
-
Gloves: Impermeable and resistant to the chemical.
-
Lab Coat: To protect from skin contact.
-
Eye Protection: Chemical safety goggles.
-
Respiratory Protection: In case of potential dust or aerosol generation, a respiratory filter device or a system independent of circulating air should be used[1].
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste. This procedure is a general guideline and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies and local regulations[2][3][4].
1. Waste Identification and Segregation:
-
Characterize as Acutely Hazardous Waste: All materials contaminated with this compound must be treated as acutely toxic hazardous waste (often referred to as "P-listed" waste or equivalent)[2].
-
Segregate at the Source: Do not mix this waste with other chemical waste streams to avoid potential reactions and to ensure proper disposal[4][5].
-
Solid Waste: Collect unused or expired solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and other solid materials in a designated solid hazardous waste container[6].
-
Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used[6][7].
-
2. Container Management:
-
Use Appropriate Containers: Waste must be stored in containers that are in good condition, compatible with the chemical, and have a securely fitting cap[5][7]. It is often best to reuse the original container for the waste product if it is in good condition[7].
-
Labeling: As soon as waste is added, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[3][5][6]. The label should also include the approximate concentration and the date accumulation started[6].
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste[2][5][6].
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[2][3].
-
Accumulation Limits: Be aware of the accumulation limits for acutely hazardous waste, which are typically one quart for liquids or one kilogram for solids[2][8][9].
4. Arranging for Disposal:
-
Contact EHS: Once the container is full or you are no longer generating this waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup[2][6].
-
Follow Institutional Procedures: Submit a chemical waste collection request according to your institution's specific procedures[6][7].
Emergency Procedures for Spills
In the event of a spill, the primary concern is to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Control and Clean-up: If the spill is minor and you are trained to handle it:
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust[10].
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container[10].
-
For liquid spills, use an inert absorbent material, then collect and place it in the hazardous waste container.
-
-
Decontaminate: Thoroughly decontaminate the area of the spill.
-
Seek Medical Attention: If there is any skin contact, immediately remove contaminated clothing and wash the affected area thoroughly. Seek immediate medical attention for any exposure[1].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. benchchem.com [benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. vumc.org [vumc.org]
- 9. epa.gov [epa.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Researchers: A Comprehensive Guide to Handling 5'-(N-Cyclopropyl)carboxamidoadenosine
For Immediate Implementation: Researchers, scientists, and drug development professionals must observe stringent safety protocols when handling 5'-(N-Cyclopropyl)carboxamidoadenosine, a potent adenosine A2 receptor agonist. Due to its classification as a highly toxic substance—fatal if swallowed, inhaled, or in contact with skin—a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and meticulous operational and disposal plans, is imperative.[1][2]
This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the safe handling of this compound from receipt to disposal. Adherence to these protocols is critical to mitigate the significant health risks associated with this potent pharmaceutical compound.
Hazard and Exposure Data
A quantitative understanding of the compound's properties is foundational to its safe handling. The following table summarizes key data for this compound.
| Parameter | Value | Source |
| CAS Number | 50908-62-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₆N₆O₄ | [3][4] |
| Molecular Weight | 320.3 g/mol | [3][4] |
| Appearance | Crystalline solid | [2][4] |
| Solubility | DMF: 25 mg/mlDMSO: 14 mg/mlEthanol: 2 mg/mlPBS (pH 7.2): 10 mg/ml | [2][5] |
| Storage Temperature | 2-8°C | [2][5][6] |
| Hazard Classification | Acute Toxicity - Oral 2 (H300)Acute Toxicity - Dermal 2 (H310)Acute Toxicity - Inhalation 2 (H330) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | Fatal if swallowed, in contact with skin or if inhaled. | [1][2] |
An official Occupational Exposure Limit (OEL) for this compound has not been established. However, given its high potency and toxicity, it should be handled as a substance falling into the most restrictive Occupational Exposure Band (OEB), requiring the highest level of containment.
Personal Protective Equipment (PPE) and Engineering Controls
Engineering controls are the primary means of protection, with PPE serving as a crucial secondary barrier. The open handling of this powdered compound is strictly prohibited.[7]
Primary Engineering Controls:
-
Containment: All handling of the solid form of this compound must be conducted within a certified containment system, such as a glovebox or a containment ventilated enclosure (CVE), to prevent airborne dust from escaping into the laboratory environment.[7]
-
Ventilation: The containment system should be under negative pressure to ensure any potential leaks are drawn into the enclosure. The exhaust from the containment system must be HEPA-filtered.
Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves tested for resistance to the solvent being used. | Prevents skin contact, which can be fatal.[1] Double gloving provides an extra layer of protection. |
| Respiratory Protection | A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter. | Protects against inhalation of the highly toxic powder.[1] For potent compounds, a PAPR is often necessary.[8] |
| Body Protection | A disposable, solid-front protective laboratory coat or a full-body protective suit (e.g., Tyvek®).[9] | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Foot Protection | Disposable shoe covers worn over laboratory-appropriate closed-toe shoes. | Prevents the tracking of contaminants out of the designated handling area. |
Experimental Protocol: Safe Handling Workflow
The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be performed in a designated and clearly marked area with restricted access.
-
Decontamination Solution: Prepare a fresh decontamination solution before beginning work. A 10% sodium hypochlorite solution (bleach) followed by a rinse with 70% ethanol or a validated cleaning agent is recommended for deactivating and removing the compound from surfaces.
-
Waste Containers: Prepare clearly labeled, sealed, and leak-proof hazardous waste containers for solid and liquid waste.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, decontamination solutions, and additional PPE is readily accessible.
Weighing and Solution Preparation (within a containment system):
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Surface Decontamination: Decontaminate the interior surfaces of the containment system before introducing the compound.
-
Tare Weigh Vessel: Place a tared weigh boat or vial on the analytical balance inside the containment system.
-
Transfer Compound: Carefully transfer the desired amount of this compound from the stock container to the weigh vessel using a dedicated spatula.
-
Close Stock Container: Immediately and securely close the stock container.
-
Record Weight: Record the exact weight of the compound.
-
Dissolution: Add the desired solvent to the weigh vessel to dissolve the compound, creating a stock solution. This minimizes the risk of aerosolization of the powder.
-
Seal Solution: Securely cap and seal the container with the prepared solution.
-
Decontaminate Exterior: Decontaminate the exterior of the solution container before removing it from the containment system.
Post-Handling and Decontamination:
-
Clean Equipment: All non-disposable equipment used in the process must be thoroughly decontaminated within the containment system.
-
Dispose of Waste: Place all disposable items, including gloves, weigh boats, and wipes, into the designated solid hazardous waste container.
-
Decontaminate Work Area: Thoroughly decontaminate all surfaces inside the containment system.
-
Doff PPE: Remove PPE in a designated area, ensuring not to cross-contaminate. Dispose of all disposable PPE as hazardous waste.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.
Operational and Disposal Plans
Spill Response:
-
Evacuate: In the event of a spill outside of a containment system, evacuate the immediate area.
-
Secure: Secure the area and prevent entry.
-
Notify: Notify the laboratory supervisor and institutional environmental health and safety (EHS) office immediately.
-
Cleanup: Only personnel trained in hazardous spill response and wearing appropriate PPE should perform the cleanup using the spill kit.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including PPE, disposable labware, and spill cleanup materials, must be collected in a sealed, labeled hazardous waste container and disposed of through the institution's hazardous waste program, likely via incineration.
-
Liquid Waste: Unused solutions and rinsates from decontamination must be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound down the drain.
-
Empty Containers: The original container of the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container should be disposed of as hazardous solid waste.
Workflow and Logic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal pathway for waste contaminated with this compound.
References
- 1. ptb.de [ptb.de]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. p2infohouse.org [p2infohouse.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
